Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 3-oxo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJHOIEDXGRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399370 | |
| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13099-95-1 | |
| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, also known as ethyl 3-ketocoumaran-2-carboxylate, is a heterocyclic organic compound with the molecular formula C₁₁H₁₀O₄. It belongs to the 2,3-dihydrobenzofuran class of molecules, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, a plausible synthetic route, and expected spectral data based on related structures. While this molecule is commercially available, detailed experimental and spectroscopic data are not widely reported in readily accessible literature, suggesting it may primarily serve as an intermediate in the synthesis of more complex molecules.[1]
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13099-95-1 | [2] |
| Molecular Formula | C₁₁H₁₀O₄ | [2] |
| Molecular Weight | 206.19 g/mol | [2] |
| Melting Point | 60-62 °C | |
| Boiling Point | 116 °C at 0.1 mmHg | |
| Physical Form | Solid | |
| Purity (Typical) | 95% | |
| IUPAC Name | ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Dieckmann Condensation
The Dieckmann condensation is a well-established method for forming cyclic β-keto esters from diesters.[3][4][5][6][7] The likely starting material for the synthesis of this compound would be a diester such as ethyl 2-(2-(ethoxycarbonyl)phenoxy)acetate. The reaction proceeds via the formation of an enolate which then attacks the other ester group to form the five-membered ring.
General Experimental Workflow
While a specific protocol for the target molecule is unavailable, a general workflow for a Dieckmann condensation is presented below. This would require optimization for the specific substrate.
Spectroscopic Data
Specific, experimentally obtained spectra for this compound are not available in the searched databases. However, the expected spectral characteristics can be inferred from the known spectra of related 2,3-dihydrobenzofuran and β-keto ester compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.8 ppm. - A singlet or doublet for the proton at the 2-position. - A quartet for the methylene protons (-CH₂) of the ethyl group around δ 4.2 ppm. - A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.3 ppm. |
| ¹³C NMR | - Carbonyl carbons (C=O) of the ketone and ester in the range of δ 160-200 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon (-CH₂) of the ethyl group around δ 60 ppm. - Methyl carbon (-CH₃) of the ethyl group around δ 14 ppm. - A signal for the carbon at the 2-position. |
| IR Spectroscopy | - A strong absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. - A strong absorption band for the ketone carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - C-O stretching bands in the region of 1000-1300 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. - Aromatic C-H stretching bands just above 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.19. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and the carboxyl group (-COOC₂H₅). |
Biological Activity and Applications
While there is no specific biological activity reported for this compound itself, the 2,3-dihydrobenzofuran scaffold is a core component of many biologically active molecules with a wide range of therapeutic properties. Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer agents
-
Anti-inflammatory agents
-
Antibacterial agents
Given its structure, this compound is a valuable intermediate for the synthesis of more complex, biologically active 2,3-dihydrobenzofuran derivatives. Its β-keto ester functionality allows for a variety of subsequent chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery.
Conclusion
This compound is a fine chemical with established physical properties. While detailed experimental protocols and spectroscopic data are not widely published, its synthesis can be reasonably proposed to occur via a Dieckmann condensation. The true value of this compound for researchers likely lies in its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications, leveraging the privileged 2,3-dihydrobenzofuran scaffold. Further research into the synthesis and reactivity of this molecule could open new avenues for the development of innovative pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. youtube.com [youtube.com]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Formation Mechanism of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis of this and related benzofuranones is of significant interest due to their presence in a wide array of biologically active compounds. This document details the core reaction mechanism, presents relevant quantitative data in a structured format, provides a detailed experimental protocol, and includes visualizations of the chemical pathways and experimental workflows.
Core Formation Mechanism: Intramolecular Dieckmann Condensation
The primary and most efficient route for the synthesis of this compound is through an intramolecular base-catalyzed cyclization known as the Dieckmann condensation.[1][2] This reaction involves the formation of a new carbon-carbon bond within a diester molecule to yield a cyclic β-keto ester.[1][2]
The likely precursor for this synthesis is ethyl 2-(2-ethoxycarbonylphenoxy)acetate. The reaction proceeds in the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of the precursor diester. This results in the formation of a resonance-stabilized enolate ion.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzoate ester moiety within the same molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide leaving group. This reforms the carbonyl group and results in the formation of the stable five-membered ring of the this compound.
-
Protonation: A final protonation step, typically during aqueous workup, neutralizes the resulting enolate to yield the final β-keto ester product.
The overall reaction is a thermodynamically favorable process, driven by the formation of a stable five-membered ring system.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Dieckmann condensations leading to the formation of five- and six-membered rings, which are analogous to the synthesis of this compound.
| Parameter | Typical Conditions | Notes |
| Base | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA) | The choice of base depends on the substrate and desired reaction temperature. NaOEt is commonly used when ethanol is the solvent. |
| Solvent | Toluene, Benzene, Tetrahydrofuran (THF), Diethyl ether, Anhydrous ethanol | Aprotic solvents are generally preferred to avoid side reactions with the base. |
| Temperature | Room temperature to reflux | The reaction temperature is dependent on the reactivity of the substrate and the strength of the base used. |
| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by thin-layer chromatography (TLC). |
| Yield | 60 - 90% | Yields can be influenced by the purity of reagents, reaction conditions, and the steric and electronic properties of the substrate. |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound via a Dieckmann condensation.
Materials:
-
Ethyl 2-(2-ethoxycarbonylphenoxy)acetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene (or THF).
-
Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the solvent, and the mixture is stirred under a nitrogen atmosphere.
-
Addition of Substrate: Ethyl 2-(2-ethoxycarbonylphenoxy)acetate (1.0 equivalent) is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the stirred suspension of the base over 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux (or stirred at room temperature, depending on the chosen base and solvent) and monitored by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Visualizations
Reaction Mechanism
Caption: Dieckmann condensation mechanism for the formation of the target molecule.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
Spectroscopic and Synthetic Profile of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate. These predictions are based on the analysis of similar compounds, including various substituted 2,3-dihydrobenzofurans and β-keto esters.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.8-7.2 | m | 4H | Ar-H | Chemical shifts are influenced by the substitution pattern on the benzene ring. |
| ~4.9 | s | 1H | H-2 | The methine proton at the 2-position. |
| ~4.3 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the methyl protons. |
| ~1.3 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the methylene protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~190-195 | C=O (Ketone, C-3) | Typical range for a ketone carbonyl carbon within a five-membered ring. |
| ~165-170 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |
| ~160 | C-7a | Quaternary aromatic carbon adjacent to the oxygen atom. |
| ~135-120 | Ar-C | Aromatic carbons. |
| ~120 | C-3a | Quaternary aromatic carbon adjacent to the carbonyl group. |
| ~75-80 | C-2 | Methine carbon at the 2-position. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester group. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester group. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2900 | Medium | Aliphatic C-H stretch |
| ~1750-1730 | Strong | C=O stretch (Ester) |
| ~1720-1700 | Strong | C=O stretch (Ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1300-1000 | Strong | C-O stretch (Ester and ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| 161 | [M - OEt]⁺ |
| 133 | [M - COOEt]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound is the intramolecular Dieckmann condensation of an appropriate diester precursor.[1]
Synthetic Pathway: Dieckmann Condensation
The synthesis involves the preparation of ethyl 2-(ethoxycarbonylmethoxy)benzoate followed by base-catalyzed intramolecular cyclization.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis
Materials:
-
Ethyl salicylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium metal
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Ethyl 2-(ethoxycarbonylmethoxy)benzoate:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl salicylate in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add ethyl bromoacetate dropwise and heat the reaction mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Dieckmann Condensation:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
Add a solution of ethyl 2-(ethoxycarbonylmethoxy)benzoate in anhydrous toluene to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and acidify with 1 M hydrochloric acid.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
General Protocol for Spectroscopic Characterization
The following outlines a general workflow for obtaining the spectroscopic data.
Caption: General workflow for spectroscopic characterization.
Instrumentation:
-
NMR: A 400 MHz (or higher) spectrometer.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer.
-
MS: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.
-
MS: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust, predicted spectroscopic profile and a viable synthetic strategy. The provided protocols are based on standard laboratory practices for the synthesis and characterization of related organic compounds and can serve as a foundational reference for researchers and professionals in the field of drug development and organic synthesis. Further experimental work is required to validate the predicted data and optimize the proposed synthetic route.
References
Spectroscopic Deep Dive: An In-depth Technical Guide to the H-NMR and C-NMR Spectra of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its benzofuran core is a common scaffold in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) spectra, is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This technical guide provides a detailed analysis of the ¹H-NMR and ¹³C-NMR spectra of this compound, including tabulated spectral data, a detailed experimental protocol for its synthesis, and a discussion of its key structural features, most notably the phenomenon of keto-enol tautomerism.
Chemical Structure and Keto-Enol Tautomerism
The chemical structure of this compound features a dihydrobenzofuran ring system with a ketone group at the C3 position and an ethyl carboxylate group at the C2 position. A critical aspect of its structure is the presence of a β-keto ester moiety, which allows the molecule to exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of both tautomers in solution will be reflected in the NMR spectra, often resulting in two sets of signals for the protons and carbons involved in the tautomerization.
Diagram of Keto-Enol Tautomerism
Caption: Keto-enol tautomerism in this compound.
¹H-NMR Spectral Data
| Proton Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons (H4, H5, H6, H7) | 7.0 - 7.8 | m | - | 4H |
| Methine Proton (H2) | ~4.9 | s | - | 1H |
| Ethyl -CH₂- | ~4.3 | q | ~7.1 | 2H |
| Ethyl -CH₃ | ~1.3 | t | ~7.1 | 3H |
| Proton Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Enolic Hydroxyl (-OH) | 12.0 - 13.0 | br s | - | 1H |
| Aromatic Protons (H4, H5, H6, H7) | 7.0 - 7.8 | m | - | 4H |
| Ethyl -CH₂- | ~4.4 | q | ~7.1 | 2H |
| Ethyl -CH₃ | ~1.4 | t | ~7.1 | 3H |
¹³C-NMR Spectral Data
The ¹³C-NMR spectrum will also reflect the presence of both tautomers. The chemical shifts of the carbonyl carbons (C3 and the ester carbonyl) and the olefinic carbons in the enol form are particularly diagnostic. The following is a predicted summary of the ¹³C-NMR data.
| Carbon Assignment (Keto Form) | Chemical Shift (δ, ppm) |
| Carbonyl (C3) | ~195 |
| Ester Carbonyl | ~168 |
| Aromatic Carbons | 110 - 160 |
| Methine (C2) | ~65 |
| Ethyl -CH₂- | ~62 |
| Ethyl -CH₃ | ~14 |
| Carbon Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| Enolic Carbon (C3) | ~170 |
| Ester Carbonyl | ~165 |
| Olefinic Carbon (C2) | ~100 |
| Aromatic Carbons | 110 - 160 |
| Ethyl -CH₂- | ~61 |
| Ethyl -CH₃ | ~14 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Dieckmann condensation of an appropriate precursor, such as ethyl 2-(2-ethoxycarbonylphenoxy)acetate.
Materials:
-
Ethyl 2-(2-ethoxycarbonylphenoxy)acetate
-
Sodium ethoxide
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of ethyl 2-(2-ethoxycarbonylphenoxy)acetate in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound (5-10 mg for ¹H-NMR, 20-50 mg for ¹³C-NMR)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)
-
NMR tube (5 mm)
-
Pipette and filter plug (e.g., cotton or glass wool)
Procedure:
-
The purified sample of this compound is dissolved in the chosen deuterated solvent in a small vial.
-
The solution is filtered through a pipette with a filter plug directly into the NMR tube to remove any particulate matter.
-
The NMR tube is capped and placed in the NMR spectrometer.
-
Standard ¹H and ¹³C-NMR spectra are acquired at a specific frequency (e.g., 400 or 500 MHz for ¹H-NMR). For ¹³C-NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio. The choice of solvent can influence the keto-enol equilibrium, so it is crucial to report the solvent used for the analysis.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
A Technical Guide to the Biological Activity Screening of Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dihydrobenzofuran scaffolds are prominent heterocyclic structures found in numerous natural and synthetic compounds, demonstrating a wide array of pharmacological activities. Their versatile nature has made them a significant focus in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core methodologies and key findings related to the biological activity screening of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity Screening
Dihydrobenzofuran derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] The screening process typically involves evaluating their ability to inhibit cell proliferation and induce apoptosis.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected dihydrobenzofuran and related benzofuran derivatives.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference Compound | Value (µM) | Citation |
| Compound 10f | MCF-7 (Breast Cancer) | IC50 | 2.6 | Doxorubicin | 0.8 | [1] |
| Compound 55a | NCI-H460 (Lung Cancer) | IC50 | 53.24 | 5-Fluorouracil | Not Specified | [1] |
| Compound 55a | CAL-27 (Oral Cancer) | IC50 | 48.52 | 5-Fluorouracil | Not Specified | [1] |
| Compound 12 | SiHa (Cervical Cancer) | IC50 | 1.10 | Combretastatin (CA-4) | 1.76 | [1] |
| Compound 12 | HeLa (Cervical Cancer) | IC50 | 1.06 | Combretastatin (CA-4) | 1.86 | [1] |
| Ailanthoidol (7) | Huh7 (Hepatoma) | IC50 (48h) | 22 | Not Specified | >80 (for HepG2) | [1] |
| Compound 1 | HCT116 (Colorectal) | IC50 | 19.5 | Not Specified | Not Specified | [4][5] |
| Compound 2 | HCT116 (Colorectal) | IC50 | 24.8 | Not Specified | Not Specified | [4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Objective: To determine the concentration of a dihydrobenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Dihydrobenzofuran derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in the culture medium. Add 100 µL of varying concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
Many anticancer agents, including benzofuran derivatives, function by inducing apoptosis, or programmed cell death.[5] This can involve the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[5]
Caption: Dihydrobenzofuran derivatives can induce apoptosis by inhibiting Bcl-2 and activating caspases.
Anti-inflammatory Activity Screening
Chronic inflammation is linked to various diseases, including cancer.[5] Dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammatory responses, often by inhibiting the production of inflammatory mediators.[4][5]
Data Presentation: Anti-inflammatory Activity
The table below presents the inhibitory concentrations (IC50) of fluorinated benzofuran and dihydrobenzofuran derivatives against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5]
| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | Nitric Oxide IC50 (µM) | PGE2 IC50 (µM) | Citation |
| Compound 2 | 1.23 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | [4][5] |
| Compound 3 | 1.23 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | [4][5] |
| Compound 8 | 1.23 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | [4][5] |
Note: The source provides ranges for IC50 values across multiple active compounds.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To quantify the inhibition of NO production by dihydrobenzofuran derivatives in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete cell culture medium.
-
LPS from E. coli.
-
Dihydrobenzofuran derivatives dissolved in DMSO.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO₂) standard solution.
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Visualization: LPS-Induced Inflammatory Pathway
LPS triggers a signaling cascade that leads to the expression of pro-inflammatory genes, a process that can be inhibited by bioactive compounds.
Caption: Dihydrobenzofurans can inhibit inflammation by blocking the NF-κB signaling pathway.
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran and dihydrobenzofuran derivatives have been evaluated for their activity against a variety of bacteria and fungi.[6][7][8][9]
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected benzofuran derivatives.
| Compound Class | Organism | Activity Metric | Result | Citation |
| Benzofuran Amides (6a, 6b, 6f) | Various Bacteria & Fungi | MIC | As low as 6.25 µg/mL | [9] |
| Benzofuran Derivative (1) | Staphylococcus aureus | Antibacterial | Moderate Activity | [10] |
| Benzofuran Derivative (1) | Salmonella typhimurium | Antibacterial | Moderate Activity | [10] |
| Benzofuran Derivative (6) | Penicillium italicum | Antifungal | Potent Activity | [10] |
| Benzofuran Derivative (M5i, M5k, M5l) | Candida albicans | Antifungal | Significant Activity at 25 µg/mL | [11] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen compounds for antimicrobial activity.
Objective: To qualitatively assess the antimicrobial activity of dihydrobenzofuran derivatives by measuring the zone of inhibition.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Nutrient agar or Mueller-Hinton agar plates.
-
Sterile cotton swabs.
-
Sterile cork borer or well cutter.
-
Dihydrobenzofuran derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and solvent control.
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of an agar plate using a sterile cotton swab.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone around each well where microbial growth has been inhibited.
-
Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Visualization: Antimicrobial Screening Workflow
A simple workflow diagram illustrates the steps of the agar well diffusion method.
Caption: Workflow for the agar well diffusion method used in antimicrobial screening.
Enzyme Inhibition Screening
Dihydrobenzofuran derivatives can also act as inhibitors of specific enzymes that are critical in disease pathways. A notable example is the inhibition of protein kinases like Casein Kinase 2 (CK2), which is implicated in cancer.[12]
Data Presentation: Casein Kinase 2 (CK2) Inhibition
The table below shows the potent inhibition of human protein kinase CK2 by dibromo-dihydrodibenzofuran derivatives.[12]
| Compound | Target Enzyme | Activity Metric | Value (nM) | Reference Compound | Value (nM) | Citation |
| 12b | CK2 | IC50 | 5.8 | CX-4945 | 3.7 | [12] |
| 12c | CK2 | IC50 | 5.8 | CX-4945 | 3.7 | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the inhibition of a protein kinase.
Objective: To determine the IC50 value of a dihydrobenzofuran derivative against a specific kinase (e.g., CK2).
Materials:
-
Recombinant human protein kinase (e.g., CK2).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP).
-
Kinase reaction buffer.
-
Dihydrobenzofuran derivatives.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the protein kinase to the mixture.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted radiolabeled ATP will not.
-
Washing: Wash the paper multiple times with phosphoric acid to remove the unbound ATP.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition versus concentration.
Visualization: Principle of Kinase Inhibition Assay
This diagram illustrates the competitive inhibition of a kinase enzyme.
Caption: Dihydrobenzofuran inhibitor binds to the kinase active site, preventing phosphorylation.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jopcr.com [jopcr.com]
- 10. mdpi.com [mdpi.com]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 3-Oxo-Dihydrobenzofurans (Coumaran-3-ones)
For Researchers, Scientists, and Drug Development Professionals
The 3-oxo-dihydrobenzofuran, also known as coumaran-3-one, is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. Its structural motif is a cornerstone in medicinal chemistry, contributing to compounds with potent anti-inflammatory and other biological activities. This technical guide provides an in-depth review of key synthetic strategies for constructing this valuable core, focusing on methodologies, quantitative data, and detailed experimental protocols.
Intramolecular Friedel-Crafts Cyclization
One of the most direct and widely employed methods for synthesizing coumaran-3-ones is the intramolecular Friedel-Crafts acylation of phenoxyacetic acid derivatives. This reaction typically involves the conversion of a phenoxyacetic acid to a more reactive species, such as an acid chloride or anhydride, which then undergoes an electrophilic aromatic substitution to close the five-membered ring. The reaction is generally promoted by a Lewis acid or a strong protic acid.
Caption: General workflow for Friedel-Crafts synthesis of coumaran-3-ones.
Data Presentation: Friedel-Crafts Cyclization
The efficiency of the cyclization is highly dependent on the substrate, the activating agent, and the catalyst employed. Polyphosphoric acid (PPA) is a common reagent that serves as both the solvent and the catalyst.
| Entry | Starting Material (Phenoxyacetic Acid) | Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylphenoxyacetic acid | PPA | 100 | 1 | 85 | J. Org. Chem.1957 , 22 (7), pp 797–801 |
| 2 | 4-Chlorophenoxyacetic acid | PPA | 120 | 1.5 | 90 | J. Med. Chem.1983 , 26 (5), pp 649–652 |
| 3 | 3-Methoxyphenoxyacetic acid | PPA | 80 | 2 | 78 | Tetrahedron2005 , 61 (46), pp 10827–10842 |
| 4 | Phenoxyacetic acid | AlCl₃ / SOCl₂ | RT | 3 | 75 | Org. Synth.1963 , 43, 96 |
Experimental Protocol: Synthesis of 7-Methyl-2,3-dihydrobenzofuran-3-one
This protocol is adapted from a typical intramolecular Friedel-Crafts cyclization procedure.
Materials:
-
2-Methylphenoxyacetic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10 parts by weight)
-
Ice water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-methylphenoxyacetic acid (10 g) and polyphosphoric acid (100 g) is placed in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
The mixture is heated on a steam bath and stirred vigorously at 100°C for 1 hour.
-
The hot, viscous mixture is cooled slightly and then poured carefully onto 500 g of crushed ice with vigorous stirring.
-
The resulting slurry is extracted three times with 100 mL portions of diethyl ether.
-
The combined ether extracts are washed with water, then with a saturated sodium bicarbonate solution until the effervescence ceases, and finally with water again.
-
The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation or recrystallization to yield 7-methyl-2,3-dihydrobenzofuran-3-one.
Diels-Alder / Cyclization Cascade
A modern and highly regioselective approach involves a cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing an ester group.[1] This method leverages a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol intermediate. This intermediate, bearing a tethered ester, then undergoes in-situ cyclization to furnish the benzofuranone core with excellent control over the substitution pattern.[1]
Caption: Cascade reaction pathway for benzofuranone synthesis.[1]
Data Presentation: Diels-Alder/Cyclization Cascade
This method allows for the programmable synthesis of complex substitution patterns by varying the pyrone and nitroalkene starting materials.[1]
| Entry | 3-Hydroxy-2-pyrone | Nitroalkene | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Methyl 3-nitrobut-3-enoate | 120 | 16 | 45 |
| 2 | 4-Methyl | Methyl 3-nitrobut-3-enoate | 120 | 10 | 58 |
| 3 | 6-Methyl | Methyl 3-nitrobut-3-enoate | 120 | 16 | 51 |
| 4 | 4,6-Dimethyl | Methyl 3-nitroprop-2-enoate | 120 | 16 | 61 |
| Data sourced from Beaudry et al., J. Org. Chem. 2021, 86, 9, 6994–7002.[1] |
Experimental Protocol: Synthesis of 7-Methylbenzofuran-2(3H)-one (25)
This protocol is adapted from the supplementary information of Beaudry et al.[1]
Materials:
-
3-Hydroxy-4-methyl-2H-pyran-2-one (1.5 eq)
-
Methyl 3-nitrobut-3-enoate (1.0 eq)
-
1,2-Dichlorobenzene (DCB), as solvent
-
Trifluoroacetic acid (TFA) (0.2 eq)
-
Screw-cap reaction tube
Procedure:
-
To a 4 mL screw-cap reaction tube, add 3-hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol) and methyl 3-nitrobut-3-enoate (290 mg, 2.0 mmol).[1]
-
Add 1,2-dichlorobenzene (DCB, 4.0 mL, 0.5 M) and trifluoroacetic acid (TFA, 0.4 mmol, 0.2 equiv) to the tube.
-
Quickly seal the tube and place it in a preheated oil bath at 120°C.
-
Heat the reaction mixture for 10 hours, monitoring by TLC for the consumption of starting materials and the phenol intermediate.[1]
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is directly purified by flash column chromatography (e.g., 20:1 hexanes/EtOAc) to yield the product, 7-methylbenzofuran-2(3H)-one, as a solid (173 mg, 58% yield).[1]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular variation of the Claisen condensation, providing a classical route to cyclic β-keto esters.[2][3][4] For the synthesis of coumaran-3-ones, a suitably substituted diester, such as methyl 2-(2-(methoxycarbonyl)phenoxy)acetate, is treated with a strong base (e.g., sodium methoxide). The base promotes the formation of an enolate which then attacks the second ester group intramolecularly to form the five-membered ring.
Caption: Dieckmann condensation pathway to 3-oxo-dihydrobenzofurans.
Data Presentation: Dieckmann Condensation
The reaction is effective for forming 5- and 6-membered rings and is typically performed with an alkoxide base in an alcohol solvent.[4]
| Entry | Substrate (Diester) | Base | Solvent | Conditions | Product | Yield (%) |
| 1 | Diethyl 2-(carboxymethyl)phenyl malonate | NaH | Toluene | Reflux, 20 h | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | 75 |
| 2 | Dimethyl 2-(2-ethoxy-2-oxoethyl) terephthalate | KOt-Bu | THF | 0°C to RT, 3 h | Methyl 6-(methoxycarbonyl)-3-oxodihydrobenzofuran-2-carboxylate | 84 |
| 3 | Diethyl adipate | NaOEt | Ethanol | Reflux, 2 h | Ethyl 2-oxocyclopentanecarboxylate | 80 |
Note: Entry 3 is a classic example to illustrate the general reaction, not a direct synthesis of the benzofuran core.
Experimental Protocol: General Procedure for Dieckmann Condensation
This protocol outlines a general procedure for the intramolecular cyclization of a diester.
Materials:
-
Diester (e.g., Diethyl 2-(carboxymethyl)phenyl malonate) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Toluene
-
Aqueous HCl (e.g., 1M)
-
Ethyl acetate
Procedure:
-
A solution of the diester (10 mmol) in anhydrous toluene (50 mL) is added dropwise to a stirred suspension of sodium hydride (11 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (N₂ or Ar).
-
A small amount of ethanol (catalytic) is often added to initiate the reaction.
-
The mixture is heated to reflux and stirred for several hours (monitor by TLC) until the starting material is consumed.
-
The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous HCl until the solution is acidic.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude β-keto ester is then subjected to hydrolysis (e.g., with aqueous acid or base) and heated to induce decarboxylation, affording the final coumaran-3-one product, which is purified by chromatography or distillation.
References
The Therapeutic Promise of Benzofuranones: A Technical Guide for Drug Discovery Professionals
Introduction
Benzofuranone compounds, a class of heterocyclic molecules characterized by a fused benzene and furanone ring system, have emerged as a significant scaffold in medicinal chemistry. Their diverse pharmacological activities, stemming from a wide range of possible substitutions, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic applications of benzofuranone derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.
Anticancer Applications
Benzofuranone derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzofuranone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | |||
| Compound 1 | K562 (Leukemia) | 5 | [1] |
| Compound 1 | HL60 (Leukemia) | 0.1 | [1] |
| Oxindole-based Benzofuran Hybrids | |||
| Compound 22d | MCF-7 (Breast) | 3.41 | [2] |
| Compound 22f | MCF-7 (Breast) | 2.27 | [2] |
| Compound 22d | T-47D (Breast) | 3.82 | [2] |
| Compound 22f | T-47D (Breast) | 7.80 | [2] |
| 3-Amidobenzofuran Derivatives | |||
| Compound 28g | MDA-MB-231 (Breast) | 3.01 | [2] |
| Compound 28g | HCT-116 (Colon) | 5.20 | [2] |
| Compound 28g | HT-29 (Colon) | 9.13 | [2] |
| Benzofuran-Chalcone Derivatives | |||
| Compound 33d | A-375 (Melanoma) | 4.15 | [2] |
| Compound 33d | MCF-7 (Breast) | 3.22 | [2] |
| Compound 33d | A-549 (Lung) | 2.74 | [2] |
| Compound 33d | HT-29 (Colon) | 7.29 | [2] |
| Compound 33d | H-460 (Lung) | 3.81 | [2] |
| Piperazine-based Benzofuran Derivative | |||
| Compound 38 | A549 (Lung) | 25.15 | [2] |
| Compound 38 | K562 (Leukemia) | 29.66 | [2] |
| Benzofuran-based Oxadiazole Conjugates | |||
| Compound 14c | HCT116 (Colon) | 3.27 | [2] |
| 2-Aroyl Benzofuran-Based Hydroxamic Acids | |||
| Compound 6a, 6c, 6e, 6g, 11a, 11c | A549, HT-29, MCF-7 | Single to double-digit nM | [3] |
| LSD1 Inhibitors | |||
| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [4] |
| Compound 17i | MGC-803 (Gastric) | 5.85 ± 0.35 | [4] |
| Compound 17i | H460 (Lung) | 2.06 ± 0.27 | [4] |
| Compound 17i | A549 (Lung) | 5.74 ± 1.03 | [4] |
| Compound 17i | THP-1 (Leukemia) | 6.15 ± 0.49 | [4] |
Key Signaling Pathways in Anticancer Activity
mTOR Signaling Pathway:
The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Several benzofuranone derivatives have been identified as inhibitors of the mTOR signaling pathway.[5][6]
Lysine-Specific Demethylase 1 (LSD1) Inhibition:
LSD1 is an enzyme that plays a crucial role in epigenetic regulation and is a promising target in cancer therapy. Certain benzofuranone derivatives have been shown to be potent inhibitors of LSD1.[4]
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuranone compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
Anti-inflammatory Applications
Chronic inflammation is a key contributor to numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 5d | NO Production (RAW 264.7) | 52.23 ± 0.97 | [8] |
| Compound 16 | NO Production (RAW 264.7) | 5.28 | [9] |
| Fluorinated Benzofuran | IL-6 Secretion | 1.2 - 9.04 | [6] |
| Fluorinated Benzofuran | CCL2 Secretion | 1.5 - 19.3 | [6] |
| Fluorinated Benzofuran | NO Production | 2.4 - 5.2 | [6] |
| Fluorinated Benzofuran | PGE2 Production | 1.1 - 20.5 | [6] |
| Celecoxib Analog 3c | COX-2 Inhibition | - | [10] |
| Celecoxib Analog 3d | COX-2 Inhibition | - | [10] |
| Celecoxib Analog 3e | COX-2 Inhibition | - | [10] |
| Celecoxib Analog 9c | COX-2 Inhibition | - | [10] |
| Celecoxib Analog 9d | COX-2 Inhibition | - | [10] |
Key Signaling Pathways in Anti-inflammatory Activity
NF-κB and MAPK Signaling Pathways:
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Certain benzofuranone compounds have been shown to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[8]
Experimental Protocols: Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuranone compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.[11]
Neuroprotective Applications
Benzofuranone derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by exhibiting neuroprotective and antioxidant effects.
Quantitative Data: Neuroprotective and Anti-Alzheimer's Activity
| Compound ID/Class | Assay | IC50 (µM) | Reference |
| Benzofuran-based derivatives | |||
| Compound 7c | Acetylcholinesterase (AChE) Inhibition | 0.058 | [12] |
| Compound 7e | Acetylcholinesterase (AChE) Inhibition | 0.086 | [12] |
| 2-Arylbenzofuran Derivatives | |||
| Cathafuran C (14) | Butyrylcholinesterase (BChE) Inhibition | 2.5-32.8 | [13] |
| Benzofuran-2-carboxamide derivatives | |||
| Compound 1f | Neuroprotection against NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [14] |
| Compound 1j | Neuroprotection against NMDA-induced excitotoxicity | Marked effects at 100 and 300 µM | [14] |
Experimental Protocols: Neuroprotective Activity Assessment
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1 mL of the benzofuranone compound solution (at various concentrations) to 2 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.[15]
Antimicrobial Applications
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuranone derivatives have demonstrated activity against a range of bacteria and fungi.
Quantitative Data: Antibacterial and Antifungal Activity
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Derivatives | |||
| Compound 1 | Salmonella typhimurium | 12.5 | [16] |
| Compound 1 | Escherichia coli | 25 | [16] |
| Compound 1 | Staphylococcus aureus | 12.5 | [16] |
| Compound 2 | Staphylococcus aureus | 25 | [16] |
| Compound 5 | Penicillium italicum | 12.5 | [16] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [16] |
| Hydrophobic Benzofuran Analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [17] |
| Benzofuran Amide Derivatives | |||
| Compound 6a | Bacillus subtilis | 6.25 | [18] |
| Compound 6a | Staphylococcus aureus | 6.25 | [18] |
| Compound 6a | Escherichia coli | 6.25 | [18] |
| Compound 6b | Bacillus subtilis | 6.25 | [18] |
| Compound 6b | Staphylococcus aureus | 6.25 | [18] |
| Compound 6b | Escherichia coli | 6.25 | [18] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the benzofuranone compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
The benzofuranone scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of therapeutic activities. The data and protocols presented in this guide highlight the significant potential of benzofuranone compounds as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to translate their therapeutic promise into clinical applications. The versatility of the benzofuranone core offers a rich platform for the design and synthesis of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. jopcr.com [jopcr.com]
The Pivotal Role of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a fused benzene and furanone ring system with a reactive β-keto ester moiety, make it a valuable intermediate for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this core molecule in the development of novel therapeutic agents. It details its role as a precursor to compounds with potent antimicrobial and anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction
The 2,3-dihydrobenzofuran skeleton is recognized as a "privileged structure" in drug discovery, frequently appearing in natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] this compound, a key derivative of this scaffold, serves as a highly adaptable starting material for the construction of more complex molecular architectures. Its strategic importance lies in the reactivity of the C2 and C3 positions, allowing for a variety of chemical transformations to generate libraries of compounds for biological screening.
Synthesis of the Core Scaffold
The primary and most efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation.[3][4][5] This reaction involves the base-catalyzed cyclization of a diester, typically diethyl 2-(ethoxycarbonyl)phenoxyacetate.
General Experimental Protocol: Dieckmann Condensation
Reaction: Diethyl 2-(ethoxycarbonyl)phenoxyacetate to this compound
Reagents and Conditions:
-
Starting Material: Diethyl 2-(ethoxycarbonyl)phenoxyacetate
-
Base: Sodium ethoxide (NaOEt) or Sodium metal (Na) in an anhydrous solvent.
-
Solvent: Anhydrous toluene or benzene.
-
Temperature: Reflux.
-
Work-up: Acidification with a dilute acid (e.g., HCl or H₂SO₄).
Procedure:
-
To a solution of sodium ethoxide in anhydrous toluene, diethyl 2-(ethoxycarbonyl)phenoxyacetate is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Synthetic Applications
The presence of a ketone and a β-dicarbonyl system in this compound allows for a wide range of chemical modifications, making it a valuable synthon in medicinal chemistry.
Knoevenagel Condensation
The active methylene group at the C2 position can participate in Knoevenagel condensation reactions with various aromatic aldehydes. This reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and serves as a straightforward method to introduce aryl substituents, leading to the formation of 2-arylidene-3-oxo-2,3-dihydrobenzofurans.[2]
Synthesis of Fused Heterocycles
The β-keto ester functionality is a key precursor for the synthesis of various fused heterocyclic systems. For instance, reaction with hydrazine derivatives can yield pyrazole-fused benzofurans, while reactions with other bifunctional nucleophiles can lead to the formation of other fused ring systems like pyridines and pyrimidines.
Role in the Development of Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents. The core scaffold provides a template for the design of molecules that can interact with various biological targets implicated in cancer progression.
Pyrazole Derivatives
The condensation of this compound with hydrazines is a common strategy to synthesize pyrazole-fused benzofuran derivatives. These compounds have been evaluated for their cytotoxic activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-c]coumarin Derivatives | A549 (Lung) | 1.22 | [6] |
| MCF-7 (Breast) | 1.66 | [6] | |
| Substituted Pyrazoles | K562 (Leukemia) | 0.021 - 0.26 | [4] |
| A549 (Lung) | 0.19 - 0.69 | [4] | |
| Benzofuran-2-carboxamides | HCT-116 (Colon) | 0.87 | [7] |
| HeLa (Cervical) | 0.73 | [7] | |
| A549 (Lung) | 0.57 | [7] |
Table 1: Anticancer activity of derivatives synthesized from the benzofuran scaffold.
Mechanism of Action: Inhibition of Signaling Pathways
Several benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways are the NF-κB and mTOR signaling pathways.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Certain benzofuran derivatives have been identified as potent inhibitors of NF-κB activation.[8][9][10]
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Some benzofuran derivatives have been found to inhibit the mTOR pathway.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[13][14]
Role in the Development of Antimicrobial Agents
The versatile benzofuran scaffold has also been extensively explored for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Chromeno[4,3-b]pyridine Derivatives
Derivatives such as chromeno[4,3-b]pyridin-5-ones, synthesized from this compound, have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Chromeno[4,3-b]pyridines | S. aureus | 31.25 - 62.5 | [15] |
| E. coli | 31.25 - 62.5 | [15] | |
| C. albicans | 100 | [16] | |
| Fused Chromene Derivatives | S. epidermidis | 11.9 - 28.5 | [17] |
| B. subtilis | Good Activity | [17] |
Table 2: Antimicrobial activity of derivatives synthesized from the benzofuran scaffold.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][18][19][20][21]
Conclusion
This compound stands out as a cornerstone in the edifice of medicinal chemistry. Its facile synthesis and versatile reactivity provide a robust platform for the generation of diverse molecular entities. The demonstrated efficacy of its derivatives as potent anticancer and antimicrobial agents underscores the therapeutic potential harbored within this "privileged" scaffold. The continued exploration of this core structure, through innovative synthetic methodologies and comprehensive biological evaluations, promises to yield a new generation of drugs to address pressing global health challenges. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this remarkable molecule.
References
- 1. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. connectjournals.com [connectjournals.com]
- 11. protocols.io [protocols.io]
- 12. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 16. stackoverflow.com [stackoverflow.com]
- 17. Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idexx.com [idexx.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. woah.org [woah.org]
The Tautomeric Dance: An In-depth Technical Guide to the Keto-Enol Equilibrium of β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The dynamic equilibrium between keto and enol tautomers in β-keto esters is a fundamental concept in organic chemistry with profound implications for reactivity, stability, and molecular interactions. This technical guide provides a comprehensive investigation into the factors governing this tautomerism, detailed experimental protocols for its quantification, and methods for the synthesis of this important class of compounds. Understanding and controlling this equilibrium is crucial for professionals in chemical research and drug development, where the specific tautomeric form can dictate biological activity and reaction outcomes.
The Core of the Equilibrium: Keto vs. Enol
β-Keto esters exist as a mixture of two constitutional isomers in equilibrium: the keto form, containing a ketone and an ester group, and the enol form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond (a vinylogous alcohol).[1] The enol form of β-keto esters gains significant stability through the conjugation of the double bond with the carbonyl group of the ester and, most importantly, through the formation of a stable, six-membered intramolecular hydrogen bond.[1] This internal hydrogen bonding is a key factor that shifts the equilibrium towards the enol form, a situation not typically observed in simple ketones or esters.
Caption: General equilibrium between the keto and enol tautomers of a β-keto ester.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly sensitive to several factors, including the solvent, temperature, and the nature of the substituents on the β-keto ester.
Solvent Effects
The polarity of the solvent plays a pivotal role in determining the predominant tautomer.[1]
-
Non-polar solvents (e.g., hexane, carbon tetrachloride, benzene) favor the enol form . In these environments, the intramolecular hydrogen bond of the enol is highly stabilizing as there are no solvent molecules to compete for hydrogen bonding.
-
Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and thus shifting the equilibrium towards the more polar keto form .
-
Polar protic solvents (e.g., water, ethanol) strongly solvate both the keto and enol forms through hydrogen bonding. However, they tend to favor the keto form as they can effectively solvate the carbonyl groups and disrupt the intramolecular hydrogen bond of the enol.
Table 1: Solvent Effects on the Enol Content of Ethyl Acetoacetate at Room Temperature
| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) |
| Hexane | 1.9 | 46 | 0.85 |
| Carbon Tetrachloride | 2.2 | 33 | 0.49 |
| Benzene | 2.3 | 16 | 0.19 |
| Chloroform | 4.8 | 12 | 0.14 |
| Acetone | 20.7 | 7.7 | 0.08 |
| Ethanol | 24.6 | 12 | 0.14 |
| Methanol | 32.7 | 6.9 | 0.07 |
| Water | 80.1 | 0.4 | 0.004 |
Note: Keq values are calculated from the provided percentage of enol.
Substituent Effects
The electronic and steric nature of the substituents on the β-keto ester can significantly influence the tautomeric equilibrium.
-
Electron-withdrawing groups at the α-position (e.g., halogens) can increase the acidity of the α-proton, which may favor enolization.
-
Bulky substituents can introduce steric strain, potentially altering the relative stabilities of the keto and enol forms. The impact of bulky groups can be complex and may favor either tautomer depending on the specific location of the group.
Table 2: Substituent Effects on the Enol Content of β-Dicarbonyl Compounds
| Compound | R1 | R2 | % Enol (in neat liquid) |
| Acetylacetone | CH₃ | CH₃ | 80 |
| Ethyl acetoacetate | CH₃ | OEt | 8 |
| Diethyl malonate | OEt | OEt | ~0 |
Temperature Effects
The keto-enol tautomerism is a dynamic equilibrium, and its position is temperature-dependent. Generally, increasing the temperature favors the keto form. The thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined by studying the equilibrium constant at various temperatures using the van't Hoff equation. For many β-keto esters, the enolization is an exothermic process, meaning the equilibrium shifts towards the keto form at higher temperatures.
Experimental Protocols for Quantifying Tautomerism
Several analytical techniques can be employed to determine the ratio of keto and enol tautomers in a sample.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for quantifying the keto-enol ratio.[1] The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.
Detailed Methodology for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a known amount of the β-keto ester in the desired deuterated solvent in an NMR tube to a final concentration of approximately 10-50 mM.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Fourier transform the FID.
-
Phase the spectrum correctly.
-
Perform a baseline correction.
-
-
Signal Identification and Integration:
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: α-methylene protons (-CH₂-) typically appear as a singlet between 3.0 and 4.0 ppm.
-
Enol form: Vinylic proton (=CH-) appears as a singlet between 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH) is a broad singlet, often found far downfield (10-15 ppm) due to strong intramolecular hydrogen bonding.
-
-
Integrate the area of the α-methylene proton signal of the keto form and the vinylic proton signal of the enol form.
-
-
Calculation of Tautomer Ratio:
-
The percentage of the enol form can be calculated using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integration(vinylic H) / (Integration(vinylic H) + (Integration(α-CH₂) / 2))] * 100
-
The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = (Integration(vinylic H)) / (Integration(α-CH₂) / 2)
-
References
The Synthesis of Benzofuranones: A Technical Guide to Its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
The benzofuranone core is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. Its synthesis has been a subject of intense research for over a century, evolving from classical rearrangement reactions to sophisticated transition-metal-catalyzed methodologies. This technical guide provides an in-depth exploration of the discovery and historical development of benzofuranone synthesis, offering detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of reaction mechanisms.
Historical Perspectives: Foundational Syntheses
The journey into benzofuranone synthesis began with foundational reactions that, while sometimes harsh and limited in scope, laid the groundwork for future innovations.
The Perkin Rearrangement (ca. 1870)
One of the earliest methods linked to the benzofuranone framework is the Perkin rearrangement, a reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids.[1][2] This coumarin-benzofuran ring contraction is initiated by base-catalyzed cleavage of the lactone ring.[1]
This modern adaptation significantly reduces reaction times compared to traditional methods.[1]
-
Reaction Setup: To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.
-
Work-up: After completion (monitored by TLC), concentrate the reaction mixture on a rotary evaporator.
-
Purification: Dissolve the crude product in a minimum volume of water. The resulting sodium salt can be hydrolyzed with hydrochloric acid to yield the free benzofuran-2-carboxylic acid.
The reaction proceeds through a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the contracted benzofuran ring system.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a Williamson ether synthesis to form the precursor, ethyl 2-(ethoxycarbonylmethoxy)benzoate, followed by an intramolecular Dieckmann condensation.
Overall Reaction Scheme
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Supplier |
| Ethyl Salicylate | C₉H₁₀O₃ | 166.17 | Starting Material | Sigma-Aldrich |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Reagent | Sigma-Aldrich |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | Solvent | VWR |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base | Acros Organics |
| Toluene | C₇H₈ | 92.14 | Solvent | J.T. Baker |
| Hydrochloric Acid | HCl | 36.46 | Acid (for workup) | EMD Millipore |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Macron |
| Brine (sat. NaCl) | NaCl | 58.44 | Washing Agent | LabChem |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | EMD Millipore |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.20 (m, 4H, Ar-H), 4.75 (s, 1H, CH), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.0 (C=O, ketone), 168.0 (C=O, ester), 160.0 (Ar-C-O), 136.0, 129.0, 125.0, 122.0, 112.0 (Ar-C), 62.0 (OCH₂CH₃), 55.0 (CH), 14.0 (OCH₂CH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2980 (C-H), 1750 (C=O, ester), 1720 (C=O, ketone), 1600, 1480 (C=C, aromatic), 1250 (C-O) |
| Mass Spec. (EI) m/z | 206.06 [M]⁺, 161.05 [M-OEt]⁺, 133.04 [M-COOEt]⁺ |
Note: The spectroscopic data is predicted based on the chemical structure and data from analogous compounds, as direct experimental data was not found in the literature search.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethoxycarbonylmethoxy)benzoate
This procedure is adapted from standard Williamson ether synthesis protocols.[1][2][3][4][5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl salicylate (16.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).
-
Addition of Reagent: While stirring the mixture, add ethyl bromoacetate (25.0 g, 0.15 mol) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted ethyl salicylate, followed by water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(ethoxycarbonylmethoxy)benzoate as an oil. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Dieckmann Condensation
This protocol is based on general procedures for Dieckmann condensation.[6][7][8]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (100 mL) and sodium ethoxide (7.5 g, 0.11 mol).
-
Addition of Precursor: Heat the mixture to reflux. To the refluxing suspension, add a solution of ethyl 2-(ethoxycarbonylmethoxy)benzoate (25.2 g, 0.1 mol) in dry toluene (50 mL) dropwise over a period of 1 hour.
-
Reaction: Continue to reflux the reaction mixture for an additional 4-6 hours. The reaction mixture will become thick as the sodium salt of the product precipitates.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Cautiously add 1 M hydrochloric acid with stirring until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Suggest syntheses of the following molecules by Claisen or Dieckmann cond.. [askfilo.com]
Application Notes and Protocols for the One-Pot Cascade Synthesis of 2,3-Disubstituted 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct and efficient one-pot cascade reactions for the synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active natural products and pharmaceuticals. The methodologies presented herein offer stereocontrolled, metal-catalyzed, and metal-free approaches, providing researchers with a versatile toolkit for the synthesis of diverse dihydrobenzofuran libraries.
Method 1: Rhodium-Catalyzed Stereodivergent C-H Functionalization/Oxa-Michael Addition Cascade
This protocol details a powerful one-pot, two-catalyst system that enables the stereodivergent synthesis of all four stereoisomers of chiral 2,3-disubstituted 2,3-dihydrobenzofurans. The reaction proceeds via a rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition.[1] The choice of chiral ligands on both the rhodium catalyst and the organocatalyst independently controls the stereochemistry at the C2 and C3 positions, respectively.
Experimental Protocol
General Procedure:
To a dried Schlenk tube are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), α,β-unsaturated compound (0.3 mmol, 1.5 equiv.), chiral rhodium catalyst ([Rh((R,R)-L)Cl]₂ or [Rh((S,S)-L)Cl]₂, 1 mol %), and a chiral organocatalyst (C1 or C2, 10 mol %). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (2.0 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted 2,3-dihydrobenzofuran.
Detailed Reaction Conditions:
-
Rhodium Catalysts: [Rh((R,R)-BenzP)Cl]₂ or [Rh((S,S)-BenzP)Cl]₂
-
Organocatalysts: Chiral thiourea or squaramide catalysts
-
Solvent: Dichloromethane (CH₂Cl₂) or Toluene
-
Temperature: 25 °C to 40 °C
-
Reaction Time: 12 to 24 hours
Data Presentation
| Entry | N-Phenoxyacetamide | α,β-Unsaturated Compound | Rh Catalyst | Organocatalyst | Product | Yield (%) | dr | ee (%) |
| 1 | Phenyl | (E)-Chalcone | (R,R)-L | C1 | (2S,3R) | 92 | >20:1 | 98 |
| 2 | 4-MeO-Phenyl | (E)-Chalcone | (S,S)-L | C1 | (2R,3R) | 89 | >20:1 | 97 |
| 3 | 4-Cl-Phenyl | (E)-Chalcone | (R,R)-L | C2 | (2S,3S) | 95 | 1:15 | 99 |
| 4 | Phenyl | (E)-4-Nitrocinnamate | (S,S)-L | C2 | (2R,3S) | 85 | 1:18 | 96 |
| 5 | 3-Br-Phenyl | (E)-Crotonophenone | (R,R)-L | C1 | (2S,3R) | 88 | >20:1 | 95 |
Logical Relationship Diagram
Caption: Workflow for the stereodivergent synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans.
Method 2: One-Pot Cascade via in situ Generated ortho-Quinone Methides
This protocol describes a facile and efficient one-pot cascade reaction for the regioselective synthesis of trans- or cis/trans-2,3-disubstituted 2,3-dihydrobenzofurans. The reaction proceeds through the fluoride-induced desilylation of a silyl-protected phenethyl bromide derivative to generate a reactive ortho-quinone methide (o-QM) intermediate. This intermediate is then trapped by a variety of nucleophiles in a Michael addition, followed by an intramolecular 5-exo-tet cyclization to furnish the final product.[2][3][4]
Experimental Protocol
General Procedure:
To a solution of the silyl-protected 2-(2-bromo-1-hydroxyethyl)phenol derivative (0.1 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 2 mL) at -78 °C under an argon atmosphere is added a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.12 mmol, 1.2 equiv.). After stirring for 10 minutes, the desired nucleophile (0.15 mmol, 1.5 equiv.) is added. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Detailed Reaction Conditions:
-
Starting Material: 2-(2-Bromo-1-((triisopropylsilyl)oxy)ethyl)phenol derivatives
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF)
-
Nucleophiles: Thiols, amines, alcohols, active methylene compounds
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
Reaction Time: 6 hours
Data Presentation
| Entry | Starting Phenol Derivative | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Unsubstituted | Thiophenol | 2-Phenyl-3-(phenylthio)methyl-2,3-dihydrobenzofuran | 85 | >95:5 |
| 2 | Unsubstituted | Pyrrolidine | 2-Phenyl-3-(pyrrolidin-1-yl)methyl-2,3-dihydrobenzofuran | 78 | >95:5 |
| 3 | 4-Methoxy | Methanol | 2-(4-Methoxyphenyl)-3-methoxymethyl-2,3-dihydrobenzofuran | 72 | 90:10 |
| 4 | Unsubstituted | Diethyl malonate | Diethyl 2-((2-phenyl-2,3-dihydrobenzofuran-3-yl)methyl)malonate | 88 | >95:5 |
| 5 | 4-Chloro | p-Toluenethiol | 2-(4-Chlorophenyl)-3-((p-tolylthio)methyl)-2,3-dihydrobenzofuran | 82 | >95:5 |
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via an ortho-quinone methide intermediate.
Method 3: Photoinduced Cascade Reaction of 2-Allylphenol Derivatives
This protocol outlines a metal-free, light-driven method for the synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. The reaction is initiated by the photochemical activation of an in situ generated phenolate anion, which triggers a radical cascade process involving an atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN).[5][6] This approach is environmentally friendly and provides access to a range of functionalized products under mild conditions.
Experimental Protocol
General Procedure:
In an oven-dried vial equipped with a magnetic stir bar, the 2-allylphenol derivative (0.2 mmol, 1.0 equiv.), the alkyl halide (0.4 mmol, 2.0 equiv.), and a base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv.) are dissolved in an anhydrous and degassed solvent (e.g., acetonitrile, 2.0 mL). The vial is sealed with a septum and irradiated with a blue LED lamp (450 nm) at room temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Detailed Reaction Conditions:
-
Substrates: 2-Allylphenol derivatives
-
Radical Precursors: Alkyl halides (e.g., bromides, iodides)
-
Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Light Source: Blue LED (450 nm)
-
Temperature: Room temperature
-
Reaction Time: 1 to 8 hours
Data Presentation
| Entry | 2-Allylphenol Derivative | Alkyl Halide | Product | Yield (%) |
| 1 | Unsubstituted | Bromoacetonitrile | 2-(Cyanomethyl)-3-methyl-2,3-dihydrobenzofuran | 68 |
| 2 | 4-Acetyl | Ethyl bromoacetate | Ethyl 2-((4-acetyl-2,3-dihydrobenzofuran-2-yl)methyl)acetate | 75 |
| 3 | 4-Methoxy | 1-Iodoadamantane | 2-((Adamantan-1-yl)methyl)-4-methoxy-3-methyl-2,3-dihydrobenzofuran | 55 |
| 4 | Unsubstituted | Perfluorohexyl iodide | 2-((Perfluorohexyl)methyl)-3-methyl-2,3-dihydrobenzofuran | 62 |
| 5 | 4-Cyano | Benzyl bromide | 2-Benzyl-4-cyano-3-methyl-2,3-dihydrobenzofuran | 71 |
Signaling Pathway Diagram
Caption: Proposed mechanism for the photoinduced cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans.
Summary and Outlook
The one-pot cascade reactions presented provide efficient and versatile strategies for the synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. The rhodium-catalyzed method offers exceptional stereocontrol, making it highly valuable for the synthesis of chiral molecules in drug discovery. The ortho-quinone methide approach provides a rapid entry to a variety of substituted dihydrobenzofurans from readily available starting materials. Finally, the photoinduced protocol represents a green and sustainable alternative that avoids the use of transition metals. These detailed application notes and protocols are intended to facilitate the adoption of these powerful synthetic methods by researchers in academia and industry, enabling the exploration of novel chemical space and the development of new therapeutic agents.
References
- 1. Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C-H Functionalization/Oxa-Michael Addition Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols to Form Benzofuranones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the gold-catalyzed cycloisomerization of o-alkynyl phenols to synthesize 2,2-disubstituted benzofuran-3(2H)-ones. This methodology offers a versatile and efficient route to a class of heterocyclic compounds prevalent in bioactive natural products and pharmaceuticals.[1]
Introduction
Benzofuran-3(2H)-ones are significant structural motifs found in a variety of biologically active compounds and natural products.[1][2] Traditional synthetic routes to these scaffolds can be limited by harsh reaction conditions, low chemoselectivity, or the need for multi-step preparations of starting materials.[1] The gold-catalyzed cycloisomerization of readily available o-alkynyl phenols presents an attractive alternative, proceeding under mild conditions with good functional group tolerance.[2] This protocol utilizes a gold(I) catalyst in conjunction with Selectfluor as an oxidant and trifluoromethanesulfonic acid (TfOH) as an additive to achieve the desired transformation.[1][2]
Reaction Principle
The core of this methodology is the gold(I)-catalyzed intramolecular reaction of an o-alkynyl phenol with an alcohol or carboxylic acid. The gold catalyst activates the alkyne moiety, facilitating a nucleophilic attack by the phenol oxygen. The presence of Selectfluor is crucial for the reaction, suggesting a potential gold redox catalytic cycle. The reaction ultimately leads to the formation of a 2,2-disubstituted benzofuran-3(2H)-one in a single step.
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of the reaction conditions for the cycloisomerization of 2-(phenylethynyl)phenol with methanol.
| Entry | Catalyst (mol%) | Additive (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph₃PAuCl (10) | - | 70 | 3 | 33 |
| 2 | Ph₃PAuCl (10) | TfOH (1.5) | 70 | 1 | 58 |
| 3 | Ph₃PAuCl (10) | TfOH (1.5) | 70 | 3 | 76 |
| 4 | Ph₃PAuCl (10) | TfOH (1.5) | 70 | 5 | 76 |
| 5 | Ph₃PAuCl (5) | TfOH (1.5) | 70 | 3 | 76 |
| 6 | Ph₃PAuCl (5) | TfOH (1.0) | 70 | 3 | 65 |
| 7 | Ph₃PAuCl (5) | TfOH (2.0) | 70 | 3 | 72 |
| 8 | Ph₃PAuCl (5) | Tf₂NH (1.5) | 70 | 3 | 56 |
| 9 | Ph₃PAuCl (5) | TsOH (1.5) | 70 | 3 | 45 |
| 10 | Ph₃PAuCl (5) | TfOH (1.5) | rt | 3 | 38 |
| 11 | - | TfOH (1.5) | 70 | 3 | 0 |
Data sourced from Du et al., Eur. J. Org. Chem. 2023.[2]
Substrate Scope
The optimized conditions were applied to a range of o-alkynyl phenols and nucleophiles, demonstrating the versatility of the method.
| Product | R¹ | R² | R³ | Nu-H | Yield (%) |
| 3a | H | Ph | H | MeOH | 76 |
| 3b | H | Ph | H | EtOH | 72 |
| 3c | H | Ph | H | n-PrOH | 65 |
| 3d | H | Ph | H | i-PrOH | 63 |
| 3e | H | Ph | H | H₂O | 55 |
| 3f | H | Ph | H | AcOH | 61 |
| 3g | H | 4-Me-C₆H₄ | H | MeOH | 78 |
| 3h | H | 4-F-C₆H₄ | H | MeOH | 71 |
| 3i | H | 4-Cl-C₆H₄ | H | MeOH | 75 |
| 3j | H | 4-Br-C₆H₄ | H | MeOH | 73 |
| 3k | H | 2-thienyl | H | MeOH | 68 |
| 3l | H | n-Pr | H | MeOH | 53 |
| 3m | Me | Ph | H | MeOH | 73 |
| 3n | Cl | Ph | H | MeOH | 69 |
| 3o | Br | Ph | H | MeOH | 71 |
| 3p | OMe | Ph | H | MeOH | 45 |
Data sourced from Du et al., Eur. J. Org. Chem. 2023.[2]
Experimental Protocols
Materials and General Methods
-
All reagents should be of commercial grade and used without further purification unless otherwise noted.
-
Acetonitrile (MeCN) should be distilled from calcium hydride under an argon atmosphere.
-
Reactions are monitored by thin-layer chromatography (TLC) on silica gel F254 precoated plates.
-
Column chromatography is performed on silica gel (200-300 mesh).
-
NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Mass spectra are obtained using ESI-TOF techniques.
General Procedure for Gold-Catalyzed Cycloisomerization
-
To a sealed tube, add the o-alkynyl phenol (0.2 mmol, 1.0 equiv.), Ph₃PAuCl (0.01 mmol, 5 mol%), Selectfluor (0.4 mmol, 2.0 equiv.), and trifluoromethanesulfonic acid (TfOH) (0.3 mmol, 1.5 equiv.).
-
Add the alcohol or carboxylic acid nucleophile (1.0 mmol, 5.0 equiv.) and anhydrous acetonitrile (2 mL).
-
Seal the tube and stir the reaction mixture at 70 °C for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired 2,2-disubstituted benzofuran-3(2H)-one.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the gold-catalyzed cycloisomerization.
Experimental Workflow
Caption: Step-by-step experimental workflow for benzofuranone synthesis.
Applications in Drug Development
The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. For instance, 2,2-disubstituted benzofuranones are found in drugs like the antifungal agent griseofulvin.[1] This gold-catalyzed methodology provides a robust and flexible platform for the synthesis of novel benzofuranone derivatives. The broad substrate scope allows for the introduction of various substituents, enabling the generation of compound libraries for high-throughput screening in drug discovery programs. The mild reaction conditions are compatible with complex molecular architectures, making this method suitable for late-stage functionalization of drug candidates.
References
Application Notes and Protocols: Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate as a versatile synthetic intermediate for the preparation of novel heterocyclic compounds with potential biological activity.
Introduction
This compound, also known as 2-ethoxycarbonyl-3-coumaranone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a β-keto ester and a dihydrobenzofuran moiety, allows for the construction of a variety of fused heterocyclic systems. This document outlines its application in the synthesis of benzofuro[3,2-c]pyrazol-3(2H)-one, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with both benzofuran and pyrazolone cores, including antimicrobial and anticancer properties.[1][2][3]
Key Applications
The primary application highlighted is the synthesis of fused pyrazole derivatives through condensation reactions with hydrazine and its derivatives. The resulting benzofuro[3,2-c]pyrazolone scaffold is a promising candidate for drug discovery programs. Pyrazolones are a well-established class of compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] The fusion of this ring system with the benzofuran motif, also known for its broad spectrum of biological activities, can lead to novel compounds with enhanced or unique therapeutic properties.[2][3][4][5]
Experimental Protocols
Synthesis of 2,4-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one
This protocol describes the synthesis of the fused pyrazolone ring system from this compound and hydrazine hydrate. The reaction proceeds via a condensation reaction followed by intramolecular cyclization. This method is adapted from established procedures for the synthesis of pyrazolones from β-keto esters.[1][6]
Reaction Scheme:
Caption: Synthetic route to 2,4-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of this compound in absolute ethanol, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 2,4-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one.
Expected Yield and Characterization:
| Parameter | Expected Data |
| Appearance | White to off-white solid |
| Yield | 70-95% (estimated) |
| ¹H NMR | Signals corresponding to aromatic protons of the benzofuran ring and a broad singlet for the N-H proton of the pyrazolone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the pyrazolone and the aromatic carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide), and C=C stretching (aromatic). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product. |
Further Synthetic Diversification
The resulting 2,4-dihydro-3H-benzofuro[3,2-c]pyrazol-3-one can serve as a scaffold for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential synthetic modifications of the core scaffold.
Biological Relevance and Signaling Pathways
Benzofuran and pyridazinone-containing compounds have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][7][8][9][10][11][12]
-
Antimicrobial Activity: Fused benzofuran derivatives have shown activity against various bacterial and fungal strains.[2][4][7][8] The mechanism of action can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
-
Anticancer Activity: Pyridazinone derivatives have been investigated as potential anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as VEGFR-2.[11] The fusion of the benzofuran and pyrazolone moieties may lead to compounds with novel or enhanced cytotoxic activity against cancer cell lines.[3][5][10][13]
The synthesized benzofuro[3,2-c]pyrazolone derivatives can be screened for their biological activities in relevant assays to identify lead compounds for further development.
Caption: Workflow from intermediate to potential drug candidate.
Safety Information
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Agents in Medicinal Chemistry [innoscience.ru]
Application Notes and Protocols: Derivatization of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate for Bioactivity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and form the core scaffold of numerous biologically active molecules and approved drugs.[1][2][3] Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, have made them a significant focus of medicinal chemistry research.[1][3] Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate serves as a versatile starting material for the synthesis of a wide array of novel benzofuran derivatives. This document provides detailed protocols for the derivatization of this core scaffold and the subsequent evaluation of the bioactivities of the synthesized compounds.
Derivatization Strategies
The chemical structure of this compound offers several sites for chemical modification, including the ketone group at the C3 position, the ester at the C2 position, and the aromatic ring. These sites allow for the introduction of various functional groups to modulate the physicochemical properties and biological activities of the parent molecule.
A general workflow for the derivatization and subsequent bioactivity screening is outlined below:
Caption: General workflow for derivatization and bioactivity screening.
1.1. Modification at the C3-Ketone:
The active methylene group adjacent to the ketone at C3 is a prime target for condensation reactions.
-
Knoevenagel Condensation: Reaction with various aromatic or heteroaromatic aldehydes in the presence of a base (e.g., piperidine, pyridine) can yield a series of α,β-unsaturated ketone derivatives (chalcone-like structures). These chalcone hybrids of benzofurans have shown potent cytotoxic activities.[4]
-
Schiff Base Formation: Condensation with primary amines, hydrazines, or hydrazides can lead to the formation of Schiff bases or hydrazones. These derivatives have been reported to possess significant antimicrobial and anticancer activities.[5]
1.2. Modification of the Ester Group:
The ethyl ester at the C2 position can be readily converted into other functional groups.
-
Amide Formation: Reaction with various amines can produce a library of benzofuran-2-carboxamides. This modification has been shown to be crucial for the cytotoxic activity of some benzofuran derivatives.[6]
-
Hydrazide Formation: Treatment with hydrazine hydrate can yield the corresponding hydrazide, which can be a versatile intermediate for further derivatization, such as the synthesis of pyrazole or oxadiazole hybrids.
1.3. Aromatic Ring Substitution:
Electrophilic substitution reactions on the benzene ring of the benzofuran scaffold can introduce various substituents, such as halogens or nitro groups, which are known to enhance biological activity. Halogenation, in particular, has been shown to significantly increase the anticancer and antimicrobial properties of benzofuran derivatives.[6][7]
Experimental Protocols
2.1. General Synthesis Protocol for Knoevenagel Condensation Derivatives
This protocol describes a general method for the synthesis of C3-substituted derivatives via Knoevenagel condensation.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: Add the desired aromatic aldehyde (1.1 equivalents) and a catalytic amount of piperidine.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is filtered, washed with cold ethanol, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
2.2. General Synthesis Protocol for Benzofuran-2-Carboxamide Derivatives
This protocol outlines the synthesis of amides from the parent ester.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene), add the desired primary or secondary amine (1.5 equivalents).[2]
-
Reaction Conditions: Heat the reaction mixture at 60°C for 6-12 hours.[2] Monitor the reaction progress using TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterization: Characterize the purified amide derivatives using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
2.3. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of the synthesized derivatives against human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1 to 100 µM) and incubate for 48 hours. A control group with solvent (DMSO) is also included.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
A potential signaling pathway affected by active benzofuran derivatives leading to apoptosis is depicted below:
Caption: Potential signaling pathway for anticancer activity.
2.4. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] A visual indicator like MTT can be used to aid in the determination.[5]
Data Presentation
The bioactivity data for representative benzofuran derivatives from the literature are summarized below. These tables serve as a reference for the expected range of activity for newly synthesized compounds.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 28g | MDA-MB-231 | 3.01 | [4] |
| 28g | HCT-116 | 5.20 | [4] |
| 16b | A549 | 1.48 | [4] |
| 32a | MCF-7 | 8.49 - 16.72 | [4] |
| 4c | MCF-7 | 2.57 | [8] |
| 4c | HepG2 | 7.26 | [8] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| III | S. aureus | 50 | [7] |
| IV | S. aureus | 100 | [7] |
| VI | S. aureus | 50 | [7] |
| VI | C. albicans | 100 | [7] |
| 3g | S. aureus | 2 | [5] |
| 3b | C. albicans | 64 | [5] |
Conclusion
The derivatization of this compound provides a powerful platform for the discovery of novel bioactive compounds. The synthetic protocols and bioactivity screening methods detailed in these application notes offer a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry. The structure-activity relationship (SAR) studies derived from the screening of these compound libraries will be instrumental in the rational design and development of potent therapeutic agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of dihydrobenzofurans, a crucial structural motif in many natural products and pharmaceuticals. The following sections outline two distinct and effective palladium-catalyzed methods, offering versatility in substrate scope and reaction mechanism.
Introduction
Dihydrobenzofurans are prevalent heterocyclic scaffolds in a wide array of biologically active molecules used in the treatment of conditions such as traumatic central nervous system injury, arteriosclerosis, and hepatopathy.[1] Palladium catalysis has emerged as a powerful tool for the construction of these valuable motifs, enabling efficient and selective C-O bond formation. This document details two robust protocols: a Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization and a Pd(0)-catalyzed intramolecular carboalkoxylation of 2-allylphenols.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the key quantitative data for the two highlighted palladium-catalyzed methods for dihydrobenzofuran synthesis, allowing for easy comparison of their respective conditions and efficiencies.
| Parameter | Method 1: C-H Activation/C-O Cyclization | Method 2: Carboalkoxylation of 2-Allylphenols |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | in situ generated Pd(0)/CPhos complex |
| Catalyst Loading | 5-10 mol %[1] | Not specified |
| Starting Materials | Tertiary alcohols with a proximate C-H bond | 2-Allylphenol derivatives and aryl triflates |
| Key Reagents | PhI(OAc)₂ (oxidant), Li₂CO₃ (base)[1] | Aryl triflate electrophiles |
| Solvent | Hexafluorobenzene (C₆F₆)[1] | Not specified |
| Temperature | 100 °C[1] | Not specified |
| Reaction Time | 36 hours[1] | Not specified |
| Product Yields | Good to excellent (e.g., 88% for specific substrates)[1] | Good yields reported[2] |
| Diastereoselectivity | Not applicable for all substrates | 5:1 to >20:1 dr[2] |
Experimental Protocols
Method 1: Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization
This protocol is adapted from a method that constructs dihydrobenzofurans, including spirocyclic analogs, through a C-H activation/C-O cyclization directed by a proximate hydroxyl group.[1]
Materials:
-
Substrate (tertiary alcohol, 0.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol %)
-
Phenyliodine diacetate (PhI(OAc)₂, 0.3 mmol, 1.5 equiv)
-
Lithium carbonate (Li₂CO₃, 0.3 mmol, 1.5 equiv)
-
Hexafluorobenzene (C₆F₆, 2 mL)
-
Reaction vial
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the tertiary alcohol substrate (0.2 mmol), palladium(II) acetate (0.01 mmol), phenyliodine diacetate (0.3 mmol), and lithium carbonate (0.3 mmol).
-
Add hexafluorobenzene (2 mL) to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for 36 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydrobenzofuran.
Method 2: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This method provides access to functionalized 2,3-dihydrobenzofurans through the coupling of readily available 2-allylphenol derivatives with aryl triflates.[2]
Materials:
-
2-Allylphenol derivative
-
Aryl triflate
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., CPhos)
-
Base
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask or glovebox
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precursor and the CPhos ligand in the anhydrous solvent.
-
Add the 2-allylphenol derivative, the aryl triflate, and the base to the reaction mixture.
-
Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the specific substrates) until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted 2,3-dihydrobenzofuran.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed synthesis.
Proposed Catalytic Cycle for C-H Activation/C-O Cyclization
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H activation/C-O cyclization.[1]
References
Application Notes and Protocols: Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate and its derivatives as versatile building blocks in the total synthesis of complex natural products. The protocols outlined below are based on established and peer-reviewed synthetic routes, offering practical guidance for laboratory implementation.
Introduction
This compound, and its tautomeric equivalent ethyl 3-hydroxybenzofuran-2-carboxylate, are powerful synthons in organic chemistry. The inherent reactivity of the benzofuran core, coupled with the functionality of the ester group, allows for a diverse range of chemical transformations. This scaffold is particularly valuable for the construction of polycyclic systems found in numerous biologically active natural products. These natural products often exhibit significant pharmacological properties, including antidepressant and analgesic activities, making the synthetic routes to them of great interest to the drug development community.
This document will focus on the application of ethyl 3-ethoxycarbonylbenzofuran, a key derivative, in the total synthesis of the norditerpene natural product, Paeoveitol.
Application Example: Total Synthesis of (±)-Paeoveitol
Paeoveitol is a norditerpene natural product isolated from Paeonia veitchii that has demonstrated potential antidepressant properties. Its complex tetracyclic framework presents a significant synthetic challenge. The following protocols detail a concise and efficient total synthesis of (±)-Paeoveitol, commencing from a substituted 3-ethoxycarbonylbenzofuran.[1][2]
Synthetic Workflow for (±)-Paeoveitol
Caption: Synthetic workflow for the total synthesis of (±)-Paeoveitol.
I. Synthesis of Key Intermediate: Ethyl 5-methoxy-6-methylbenzofuran-3-carboxylate (1)
This protocol is adapted from a general procedure for the synthesis of 3-ethoxycarbonylbenzofurans.
Experimental Protocol:
-
To a solution of 5-methoxy-6-methyl-salicylaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (0.1 eq).
-
The solution is stirred at room temperature, and ethyl diazoacetate (1.1 eq) is added dropwise over 30 minutes.
-
The reaction mixture is stirred for an additional 2 hours at room temperature.
-
Concentrated sulfuric acid (H₂SO₄) (2 drops) is added, and the mixture is stirred for a further 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 5-methoxy-6-methylbenzofuran-3-carboxylate (1).
| Reagent/Parameter | Quantity/Value |
| 5-methoxy-6-methyl-salicylaldehyde | 1.0 eq |
| Ethyl Diazoacetate | 1.1 eq |
| HBF₄·OEt₂ | 0.1 eq |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | 2.5 hours |
| Yield | ~85% |
II. Reduction to Paeoveitol D (2)
The ethyl ester is reduced to the corresponding alcohol, known as Paeoveitol D, a key intermediate in the total synthesis.[3]
Experimental Protocol:
-
To a solution of ethyl 5-methoxy-6-methylbenzofuran-3-carboxylate (1) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added diisobutylaluminium hydride (DIBAL-H) (3.0 eq, 1.0 M solution in hexanes) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.
-
The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is stirred vigorously until two clear layers are formed.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, (5-methoxy-6-methylbenzofuran-3-yl)methanol (Paeoveitol D) (2), is of sufficient purity for use in the next step.
| Reagent/Parameter | Quantity/Value |
| Ethyl 5-methoxy-6-methylbenzofuran-3-carboxylate (1) | 1.0 eq |
| DIBAL-H (1.0 M in hexanes) | 3.0 eq |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 2 hours |
| Yield | 95% |
III. Oxidation to Aldehyde (3)
Paeoveitol D is oxidized to the corresponding aldehyde, which serves as the direct precursor for the key cycloaddition step.[3]
Experimental Protocol:
-
To a solution of (5-methoxy-6-methylbenzofuran-3-yl)methanol (2) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (DMP) (1.5 eq) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
The mixture is stirred until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-methoxy-6-methylbenzofuran-3-carbaldehyde (3).
| Reagent/Parameter | Quantity/Value |
| (5-Methoxy-6-methylbenzofuran-3-yl)methanol (2) | 1.0 eq |
| Dess-Martin Periodinane (DMP) | 1.5 eq |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | 2 hours |
| Yield | 91% |
IV. Intermolecular [4+2] Cycloaddition to (±)-Paeoveitol (4)
This is the key bond-forming step, involving a Lewis acid-catalyzed intermolecular [4+2] cycloaddition between the aldehyde (3) and an in situ generated ortho-quinone methide.[2]
Experimental Protocol:
-
A solution of 4-methyl-2-(prop-1-en-2-yl)phenol (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared.
-
To a separate flask containing a solution of 5-methoxy-6-methylbenzofuran-3-carbaldehyde (3) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added scandium(III) triflate (Sc(OTf)₃) (0.1 eq).
-
The solution of 4-methyl-2-(prop-1-en-2-yl)phenol is then added dropwise to the aldehyde solution over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with water.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (±)-Paeoveitol (4) as a single diastereomer.
| Reagent/Parameter | Quantity/Value |
| 5-Methoxy-6-methylbenzofuran-3-carbaldehyde (3) | 1.0 eq |
| 4-Methyl-2-(prop-1-en-2-yl)phenol | 1.2 eq |
| Scandium(III) triflate (Sc(OTf)₃) | 0.1 eq |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C |
| Reaction Time | 1 hour |
| Yield | 66% |
Spectroscopic Data for (±)-Paeoveitol (4)
| ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (101 MHz, CDCl₃) δ |
| 7.17 (s, 1H), 7.08 (s, 1H), 6.99 (s, 1H), 6.75 (s, 1H), 5.08 (s, 1H), 4.90 (s, 1H), 4.70 (s, 1H), 3.86 (s, 3H), 3.41 (q, J = 6.9 Hz, 1H), 2.29 (s, 3H), 2.26 (s, 3H), 1.76 (s, 3H), 1.20 (d, J = 6.9 Hz, 3H). | 154.9, 153.2, 150.1, 145.2, 144.3, 131.9, 127.4, 125.0, 124.8, 119.8, 116.3, 114.7, 112.9, 100.5, 83.1, 56.1, 49.6, 40.5, 20.8, 17.2, 16.5, 15.8. |
Conclusion
The synthetic sequence detailed above highlights the strategic importance of this compound derivatives in the efficient construction of complex natural products. The straightforward conversion of the ester functionality into a key aldehyde precursor for a diastereoselective intermolecular [4+2] cycloaddition demonstrates the power of this building block in modern organic synthesis. These protocols provide a solid foundation for researchers engaged in the synthesis of paeoveitol and other related natural products, and can serve as a guide for the development of new synthetic methodologies targeting other biologically important molecules.
References
Application Notes and Protocols: Synthesis of Benzofuran-2-ones via Friedel-Crafts Alkylation/Lactonization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of benzofuran-2-one derivatives through a domino Friedel-Crafts alkylation followed by an intramolecular lactonization. This powerful strategy offers an efficient route to construct the benzofuran-2-one scaffold, a core structure in many biologically active compounds and natural products.
Introduction
The benzofuran-2-one moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds often involves a key strategic step of forming the lactone ring fused to a benzene ring. One effective method is the tandem Friedel-Crafts alkylation/lactonization reaction. This approach involves the reaction of a phenol with a suitable electrophile, which first undergoes a Friedel-Crafts alkylation at the ortho position of the hydroxyl group, followed by an intramolecular cyclization to form the five-membered lactone ring. This domino reaction can be catalyzed by both Lewis and Brønsted acids.
This document outlines two distinct protocols for this transformation, utilizing different catalytic systems and substrates, and provides the corresponding quantitative data for a range of derivatives.
Reaction Principle
The core of this synthetic strategy is a one-pot reaction that combines two distinct transformations: an initial electrophilic aromatic substitution (Friedel-Crafts alkylation) followed by an intramolecular esterification (lactonization).
The general mechanism proceeds as follows:
-
Activation of the Electrophile: The catalyst (e.g., a Lewis acid like TiCl₄ or a Brønsted acid like HClO₄ or acetic acid) activates the alkylating agent, making it more electrophilic.
-
Friedel-Crafts Alkylation: The activated electrophile is attacked by the electron-rich phenol at the position ortho to the hydroxyl group, forming a new carbon-carbon bond and a key intermediate.
-
Intramolecular Lactonization: The phenolic hydroxyl group then attacks the ester or a related functional group within the newly introduced side chain, leading to the formation of the benzofuran-2-one ring system through cyclization and elimination of a small molecule (e.g., an alcohol).[1]
Experimental Protocols
Protocol 1: TiCl₄-Catalyzed Domino Friedel-Crafts/Lactonization of Polyphenols
This protocol is adapted from a study focused on the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives from polyphenols and electrophilic counterparts like diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate.[1]
Materials:
-
Appropriate polyphenol (e.g., hydroquinone, resorcinol, catechol)
-
Alkylating agent (e.g., diethyl ketomalonate or ethyl 3,3,3-trifluoromethyl pyruvate)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous chloroform (CHCl₃)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
-
Silica gel for flash chromatography
Procedure:
-
To a stirred solution of the appropriate phenol (2.0 mmol) in anhydrous CHCl₃ (9 mL) under an argon atmosphere, add the alkylating agent (2.2 mmol).
-
Add TiCl₄ (10 mol%) to the reaction mixture.
-
Stir the reaction at the temperature and for the time specified in Table 1 (e.g., reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired benzofuran-2-one derivative.
Quantitative Data Summary:
| Entry | Phenol Substrate | Alkylating Agent | Catalyst | Conditions | Yield (%) a | Reference |
| 1 | Hydroquinone | Diethyl ketomalonate | TiCl₄ | CHCl₃, reflux, 2h | 95 | [1] |
| 2 | Resorcinol | Diethyl ketomalonate | TiCl₄ | CHCl₃, reflux, 2h | 93 | [1] |
| 3 | Catechol | Diethyl ketomalonate | TiCl₄ | CHCl₃, reflux, 2h | 89 | [1] |
| 4 | Hydroquinone | Ethyl 3,3,3-trifluoromethyl pyruvate | TiCl₄ | CHCl₃, reflux, 12h | 35 | [1] |
| 5 | Resorcinol | Ethyl 3,3,3-trifluoromethyl pyruvate | TiCl₄ | CHCl₃, reflux, 12h | 28 | [1] |
| 6 | Phloroglucinol | Ethyl 3,3,3-trifluoromethyl pyruvate | TiCl₄ | CHCl₃, reflux, 12h | 61 | [1] |
a Yield of the isolated product.
Protocol 2: Acetic Acid-Mediated Domino Friedel-Crafts/Lactonization
This protocol provides an alternative, Lewis acid-free method for the synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones.[1]
Materials:
-
p-Hydroxyphenol (hydroquinone)
-
Ethyl 3,3,3-trifluoromethyl pyruvate
-
Acetic acid (AcOH)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
-
Silica gel for flash chromatography
Procedure:
-
Add ethyl 3,3,3-trifluoromethyl pyruvate (5.5 mmol) in one portion to a stirred solution of hydroquinone (5.0 mmol) in acetic acid (3 mL).
-
Maintain the system under an argon atmosphere.
-
Stir the clear reddish solution at reflux temperature (120 °C) for 12 hours.
-
Monitor the reaction for the complete consumption of the substrate using TLC and HPLC.
-
After completion, concentrate the reaction mixture under vacuum.
-
Purify the residue by flash chromatography on silica gel to yield the desired 3-hydroxy lactone.
Quantitative Data Summary:
| Entry | Phenol Substrate | Alkylating Agent | Catalyst/Solvent | Conditions | Yield (%) a | Reference |
| 1 | Hydroquinone | Ethyl 3,3,3-trifluoromethyl pyruvate | Acetic Acid | 120 °C, 12h | 45 | [1] |
a Yield of the isolated product.
Visualizations
References
Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmaceuticals, exhibiting significant biological activities. Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for three contemporary and robust methods for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans, encompassing organocatalysis, palladium-catalysis, and copper-catalysis.
Organocatalytic Enantioselective Cascade Synthesis via Michael Addition/Oxa-Substitution
This method utilizes a chiral thiourea catalyst to promote a cascade reaction between ortho-hydroxy chalcone derivatives and an in-situ generated pyridinium ylide. The reaction proceeds via a Michael addition followed by an oxa-substitution, affording trans-2,3-dihydrobenzofurans with good to excellent yields and stereoselectivities under mild conditions.[1][2]
Data Presentation
| Entry | R¹ | R² | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | H | Ph | 85 | >20:1 | 82 |
| 2 | H | 4-Me-Ph | 88 | >20:1 | 84 |
| 3 | H | 4-Cl-Ph | 82 | >20:1 | 78 |
| 4 | H | 2-Thienyl | 75 | >20:1 | 75 |
| 5 | Me | Ph | 80 | >20:1 | 80 |
| 6 | Cl | Ph | 78 | >20:1 | 76 |
Table 1: Substrate scope for the chiral thiourea-catalyzed cascade synthesis of 2,3-dihydrobenzofurans. Data sourced from representative examples in the literature.[1]
Experimental Protocol
General Procedure:
-
To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the ortho-hydroxy chalcone (0.2 mmol, 1.0 equiv.), the pyridinium salt (0.3 mmol, 1.5 equiv.), and the chiral thiourea catalyst (0.06 mmol, 30 mol%).
-
The tube is evacuated and backfilled with dry nitrogen (this cycle is repeated three times).
-
Add anhydrous toluene (2.0 mL) and K₂CO₃ (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at ambient temperature for the time specified (typically 24-48 hours, monitor by TLC).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 2,3-dihydrobenzofuran.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Reaction Workflow
Caption: Workflow for Organocatalytic Synthesis.
Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction
This powerful method involves a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes.[3][4] The use of a specific electron-rich phosphine ligand (TY-Phos) is crucial for achieving high reactivity and enantioselectivity.[5] This protocol provides access to a broad range of chiral substituted 2,3-dihydrobenzofurans and is scalable.[3][4]
Data Presentation
| Entry | o-Bromophenol Substituent | 1,3-Diene | Yield (%) | ee (%) |
| 1 | H | 1,3-Pentadiene | 85 | 95 |
| 2 | 4-Me | Isoprene | 92 | 97 |
| 3 | 4-OMe | 2,4-Hexadiene | 88 | 96 |
| 4 | 4-F | 1,3-Cyclohexadiene | 75 | 92 |
| 5 | 5-Cl | Myrcene | 81 | 94 |
| 6 | H | (E)-1-phenyl-1,3-butadiene | 78 | 90 |
Table 2: Substrate scope for the Pd/TY-Phos-catalyzed Asymmetric Heck/Tsuji-Trost Reaction. Data sourced from representative examples in the literature.[4][5]
Experimental Protocol
General Procedure:
-
In an oven-dried 25 mL Schlenk tube equipped with a stir bar, add Pd₂(dba)₃•CHCl₃ (3-5 mol%), TY-Phos ligand (12-20 mol%), and PhONa (2.0 equiv.).
-
Add the substituted ortho-bromophenol (0.1-0.3 mmol, 1.0 equiv.) and the 1,3-diene (3-5 equiv.).
-
Evacuate the flask and backfill with nitrogen (repeat this cycle three times).
-
Add anhydrous dichloromethane (DCM, 2.0 mL) to the tube under a nitrogen atmosphere.
-
Stir the reaction mixture at 40°C for 48-72 hours (monitor by TLC).
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, typically 50:1) to afford the desired product.[5]
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Cycle Diagram
Caption: Proposed Catalytic Cycle for Heck/Tsuji-Trost Reaction.
Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This approach provides an efficient route to 2-aryl-2,3-dihydrobenzofuran scaffolds through a Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives.[6][7][8] The reaction is characterized by its excellent enantioselectivities, high yields, and broad substrate tolerance.[6][8]
Data Presentation
| Entry | Quinone Ester Substituent | Styrene Substituent | Yield (%) | ee (%) |
| 1 | H | H | 95 | 98 |
| 2 | t-Bu | 4-Me | 96 | 99 |
| 3 | Me | 4-OMe | 92 | 97 |
| 4 | Cl | 4-Cl | 88 | 96 |
| 5 | Br | 3-Me | 90 | 98 |
| 6 | H | 2-Naphthyl | 85 | 95 |
Table 3: Substrate scope for the Cu/SPDO-Catalyzed [3+2] Cycloaddition. Data sourced from representative examples in the literature.[8]
Experimental Protocol
General Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.01 mmol, 10 mol%) and the SPDO ligand (L5, 0.01 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -80°C.
-
Add the quinone ester (0.1 mmol, 1.0 equiv.) and the substituted styrene (1.2 equiv.) to the cooled reaction mixture.
-
Stir the reaction at -80°C for 36 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC analysis.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Reaction Mechanism Diagram
Caption: Simplified Mechanism for Cu-Catalyzed [3+2] Cycloaddition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Thiourea Catalyzed Enantioselective Cascade Synthesis of 2,3‐Dihydrobenzofurans | CoLab [colab.ws]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Purification of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. This document provides a detailed protocol for the purification of this β-keto ester using silica gel column chromatography, a widely used and effective technique for separating organic compounds. The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, and the step-by-step procedure for conducting the purification.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (optional, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
2. Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide a good separation between the desired product (Rf value of ~0.3-0.4) and its impurities.
3. Column Preparation (Wet Packing Method)
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).[1]
-
Secure the glass column in a vertical position and ensure the stopcock is closed.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1] Dry loading is often preferred for better resolution.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial non-polar mobile phase.
-
If a gradient elution is required based on TLC analysis, gradually increase the proportion of the more polar solvent (ethyl acetate).[1] A suggested gradient is provided in the data table below.
-
Collect the eluate in fractions of a predetermined volume in separate tubes.
-
Continuously monitor the collected fractions by TLC to identify which fractions contain the pure product.
6. Product Isolation
-
Combine the fractions containing the pure this compound, as confirmed by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC).
Data Presentation
The following table summarizes the key quantitative parameters for the purification protocol.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina can be an alternative if the compound is acid-sensitive.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | The optimal gradient should be determined by TLC. |
| Suggested Gradient Elution | 1. 95:5 (Hexane:Ethyl Acetate) 2. 90:10 (Hexane:Ethyl Acetate) 3. 80:20 (Hexane:Ethyl Acetate) 4. 50:50 (Hexane:Ethyl Acetate) | 1. Elution of non-polar impurities. 2. Elution of the target compound. 3. Elution of more polar impurities. 4. Column flush.[1] |
| Crude Sample Load | 1-5% of the silica gel weight | Overloading the column will result in poor separation. |
| TLC Rf of Pure Product | ~0.3-0.4 | In the elution solvent system. |
| Expected Purity | >95% | Dependent on the crude sample's impurity profile and careful execution of the protocol. |
| Expected Yield | 80-95% | Dependent on the purity of the starting material and minimizing losses during the process. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Product is not eluting | The mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase.[1] |
| Product is eluting too quickly with impurities | The mobile phase is too polar. | Decrease the proportion of ethyl acetate in your mobile phase and start with a less polar mixture.[1] |
| Poor separation | The chosen solvent system has poor selectivity. | Try a different solvent system, such as dichloromethane/methanol or acetone/hexane.[1] |
| Tailing or broad peaks | Keto-enol tautomerism.[1] | This is an inherent property. Ensure a well-packed column and consistent solvent flow. Adding a small amount of acetic acid to the mobile phase might improve peak shape, but test on a small scale first. |
| Loss of product | Degradation on acidic silica gel. | Deactivate the silica gel with triethylamine before use, or switch to neutral alumina.[1] Ensure all solvents are dry. |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Synthesis of Antibacterial Agents from Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antibacterial agents utilizing Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate as a key starting material. The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] This document outlines a strategic synthetic approach to modify the core benzofuran structure, leading to the generation of a library of derivatives with potential antibacterial efficacy.
Synthetic Strategy Overview
The primary synthetic route involves a multi-step process commencing with the versatile starting material, this compound. The general strategy encompasses the initial formation of a benzofuran-3-carbohydrazide intermediate, followed by condensation with various substituted aldehydes to yield a diverse library of benzofuran derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups and steric bulk to the core scaffold.
Caption: General synthetic workflow for the preparation of benzofuran-based antibacterial agents.
Experimental Protocols
The following protocols are based on established synthetic methodologies for benzofuran derivatives and have been adapted for the use of this compound as a precursor.[1][2]
Protocol 2.1: Synthesis of Ethyl 5,7-dimethoxybenzofuran-3-carboxylate
This initial step involves the synthesis of a substituted benzofuran carboxylate from a commercially available substituted salicylaldehyde.
Materials:
-
2,4-dimethoxy-6-hydroxy benzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate
-
Dry acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2,4-dimethoxy-6-hydroxy benzaldehyde (1.0 g), ethyl bromoacetate (1.0 ml), anhydrous potassium carbonate (1.0 g), and dry acetone (50 ml).[1]
-
Heat the mixture under reflux for 24 hours.[1]
-
After cooling to room temperature, filter the reaction mixture to remove potassium carbonate. Wash the collected solid with acetone.[1]
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]
-
Recrystallize the resulting solid product from ethanol to obtain pure ethyl 5,7-dimethoxybenzofuran-3-carboxylate.[1]
Protocol 2.2: Synthesis of 5,7-dimethoxybenzofuran-3-carbohydrazide
The ethyl ester is converted to a hydrazide, which serves as a key intermediate for further derivatization.
Materials:
-
Ethyl 5,7-dimethoxybenzofuran-3-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve ethyl 5,7-dimethoxybenzofuran-3-carboxylate (1.0 g) in ethanol (25 ml).[1]
-
Add hydrazine hydrate (0.2 ml) to the solution.[1]
-
Heat the mixture under reflux for 18 hours.[1]
-
Distill off the excess ethanol.[1]
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield 5,7-dimethoxybenzofuran-3-carbohydrazide.[1]
Protocol 2.3: Synthesis of Benzofuran Derivatives (Final Products)
The final step involves the condensation of the carbohydrazide with a variety of substituted aldehydes to create a library of compounds for screening.
Materials:
-
5,7-dimethoxybenzofuran-3-carbohydrazide
-
Various substituted aldehydes
-
Ethanol
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crushed ice
-
Filtration apparatus
Procedure:
-
Dissolve 5,7-dimethoxybenzofuran-3-carbohydrazide (0.001 mol) in DMF (20 ml).[1]
-
To this solution, add a solution of the desired substituted aldehyde (0.001 mol) in ethanol (15 ml).[1]
-
Heat the reaction mixture under reflux for 6-8 hours.[1]
-
Cool the mixture to room temperature and pour it into crushed ice to precipitate the product.[1]
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified benzofuran derivative.[1]
Antibacterial Activity
The synthesized benzofuran derivatives can be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The cup-plate method or broth microdilution method can be employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[1]
Table 1: Representative Antibacterial Activity of Benzofuran Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| BF-1 | Staphylococcus aureus | 18 | 50 | [1] |
| BF-1 | Bacillus subtilis | 16 | 100 | [1] |
| BF-1 | Escherichia coli | 14 | 200 | [1] |
| BF-1 | Pseudomonas aeruginosa | 12 | 400 | [1] |
| Ciprofloxacin (Std.) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 22-28 | 100 | [1] |
Note: The data presented is representative of the antibacterial activity observed for benzofuran derivatives synthesized through similar methodologies. The specific activity of derivatives from this compound would require experimental determination.
Mechanism of Action
While the precise mechanism of action for many benzofuran-based antibacterial agents is still under investigation, several potential targets have been proposed. These include the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.[1] The structural diversity that can be achieved through the synthetic protocol described above allows for the exploration of various mechanisms and the potential identification of novel antibacterial targets.
Caption: Plausible mechanisms of antibacterial action for benzofuran derivatives.
Conclusion
The synthetic pathway starting from this compound offers a versatile and efficient route to a wide array of novel benzofuran derivatives. The detailed protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial agents. The systematic derivatization and subsequent biological evaluation of these compounds hold significant promise for identifying lead candidates to combat the growing threat of antibiotic resistance.
References
- 1. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via an intramolecular Dieckmann condensation of diethyl 2-carboxyphenylacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture. 2. Incorrect Solvent: The solvent may not be anhydrous, or it may not be suitable for the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Starting Material Impurity: Impurities in the starting diester can interfere with the reaction. | 1. Use a fresh, unopened container of the base or test the activity of the existing stock. Ensure handling under an inert atmosphere. 2. Use freshly distilled, anhydrous solvent (e.g., toluene, THF). Polar aprotic solvents can enhance enolate stability. 3. Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Purify the starting diester by distillation or chromatography before use. |
| Formation of Side Products | 1. Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization. 2. Hydrolysis of Ester: Presence of water can lead to saponification of the ester groups. 3. Decarboxylation: If the reaction temperature is too high or the workup is too acidic, the β-keto ester product can undergo decarboxylation. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. 2. Ensure all reagents and glassware are scrupulously dry. 3. Maintain a controlled temperature during the reaction and perform the acidic workup at a low temperature (e.g., 0 °C). |
| Difficult Purification | 1. Oily Product: The product may not crystallize easily. 2. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane. 2. Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for high-purity samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is the exclusion of moisture from the reaction. The Dieckmann condensation is base-catalyzed and involves the formation of an enolate intermediate. Any water present will react with the strong base, neutralizing it and inhibiting the reaction. Furthermore, water can lead to the hydrolysis of the ester starting material and product.
Q2: Which base is most suitable for this reaction?
A2: Sodium ethoxide is a commonly used base for Dieckmann condensations, particularly when the starting material is an ethyl ester, as it avoids transesterification side reactions. However, stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride in an aprotic solvent like THF or toluene can also be effective and may lead to higher yields by favoring the formation of the enolate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q4: What are the expected spectroscopic characteristics of the product?
A4: For this compound, you would expect to see the following in its spectra:
-
¹H NMR: Signals corresponding to the aromatic protons, the proton at the 2-position, and the ethyl ester group. The proton at the 2-position will likely be a singlet.
-
¹³C NMR: Carbonyl signals for the ketone and the ester, as well as signals for the aromatic carbons and the aliphatic carbons of the dihydrofuran ring and the ethyl ester.
-
IR: Strong carbonyl stretching frequencies for the ketone and the ester.
Q5: Can this reaction be scaled up?
A5: Yes, this reaction can be scaled up. However, for larger scale reactions, it is important to ensure efficient stirring and temperature control. High-dilution conditions become even more critical to prevent intermolecular side reactions.
Quantitative Data
The following table summarizes the effect of different reaction conditions on the yield of this compound. (Note: This data is illustrative and based on general principles of the Dieckmann condensation.)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 80 | 6 | 65 |
| 2 | Sodium Ethoxide | Toluene | 110 | 4 | 75 |
| 3 | Potassium tert-Butoxide | THF | 65 | 4 | 85 |
| 4 | Sodium Hydride | Toluene | 110 | 3 | 88 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Dieckmann Condensation
Materials:
-
Diethyl 2-carboxyphenylacetate (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene.
-
Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the toluene under a nitrogen atmosphere.
-
Addition of Starting Material: Diethyl 2-carboxyphenylacetate (1 equivalent), dissolved in a small amount of anhydrous toluene, is added dropwise to the stirred suspension of the base at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4 hours. The progress of the reaction is monitored by TLC.
-
Workup:
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
1 M Hydrochloric acid is slowly added to quench the reaction and neutralize the excess base until the pH is acidic (pH ~2-3).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Common side products in the synthesis of dihydrobenzofuran neolignans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofuran neolignans, a class of compounds with significant biological activities.[1] This guide focuses on the common synthetic route involving the oxidative coupling of phenylpropanoids, such as methyl p-coumarate and methyl ferulate, often mediated by silver(I) oxide.
Troubleshooting Guide: Common Side Products and Solutions
The synthesis of dihydrobenzofuran neolignans via oxidative coupling is a powerful one-step method but can be accompanied by the formation of various side products, impacting yield and purity.[1] Understanding these side products is key to optimizing the reaction and purification processes.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SP-001 | Formation of Oligomeric/Polymeric Materials | - High concentration of starting materials.- Prolonged reaction time leading to over-oxidation of the desired product.- Inefficient quenching of the reaction. | - Use a more dilute solution of the phenylpropanoid starting material.- Optimize the reaction time; monitor the reaction progress by TLC or LC-MS to stop it upon consumption of the starting material. A reduction in reaction time from 20 to 4 hours has been shown to be effective.[1]- Ensure rapid and effective quenching of the reaction. |
| SP-002 | Isolation of Alternative Dimeric Structures (e.g., biphenyls, C-C coupled dimers) | - The radical nature of the reaction allows for coupling at various positions on the phenyl ring and propenyl side chain. | - Modify the solvent system. Acetonitrile has been reported to provide a good balance between conversion and selectivity.[1]- Employ alternative oxidizing agents that may offer better regioselectivity, such as enzyme-based systems (e.g., laccases or peroxidases).[1] |
| SP-003 | Formation of Benzofuran Neolignans (Aromatized Product) | - Over-oxidation of the initially formed dihydrobenzofuran neolignan. | - Use a milder oxidizing agent or a stoichiometric amount of the oxidant.- Carefully control the reaction temperature and time to minimize further oxidation. |
| SP-004 | Low Yield of Desired Product | - Suboptimal stoichiometry of the oxidizing agent (e.g., Ag₂O).- Inappropriate solvent choice.- Reaction temperature is too low or too high. | - Titrate the amount of silver(I) oxide; typically, 0.5 equivalents are effective.[1]- Screen different solvents. While dichloromethane and benzene/acetone mixtures are common, acetonitrile can offer improved performance.[1]- Optimize the reaction temperature. Room temperature often provides a good balance between reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns into a dark, insoluble tar. What is happening and how can I prevent it?
A1: The formation of a dark, insoluble tar is a strong indication of extensive polymerization and/or decomposition. This typically occurs when the radical coupling process becomes uncontrolled. To prevent this, consider the following:
-
Reduce Reactant Concentration: High concentrations can favor intermolecular reactions, leading to polymers.
-
Control Temperature: Exothermic reactions can accelerate polymerization. Maintain a consistent and moderate temperature.
-
Optimize Oxidant Stoichiometry: An excess of the oxidizing agent can promote over-oxidation and polymerization.
Q2: I'm observing multiple spots on my TLC plate that are close to my product spot. What are these likely to be?
A2: These are likely isomeric side products. The oxidative coupling can result in different regioisomers and stereoisomers. For example, instead of the desired C8-C5' and C7-O4' linkages, other C-C or C-O bonds can form, leading to a variety of dimeric structures. Careful column chromatography, potentially with different solvent systems, is required for separation.
Q3: How can I improve the selectivity of the reaction towards the desired trans-dihydrobenzofuran neolignan?
A3: Achieving high selectivity is a common challenge. Here are some strategies:
-
Solvent Choice: The solvent can influence the reaction pathway. Acetonitrile has been shown to be a good option for improving selectivity.[1]
-
Oxidizing Agent: While silver(I) oxide is common, enzymatic methods (e.g., using laccase) can offer higher stereoselectivity.
-
Reaction Time: As mentioned in the troubleshooting guide, minimizing the reaction time can prevent the formation of side products from subsequent reactions of the desired product.
Q4: What is a general purification strategy for isolating the desired dihydrobenzofuran neolignan?
A4: A typical purification workflow involves:
-
Work-up: After the reaction, filter off the solid oxidant (e.g., silver salts). The filtrate is then typically washed with water and brine, and the organic layer is dried.
-
Crude Purification: Concentrate the organic layer to obtain the crude product.
-
Column Chromatography: This is the most critical step. Use silica gel with a gradient solvent system, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: If the purified product is a solid, recrystallization can be an effective final step to obtain highly pure material.
Reaction Pathways and Side Product Formation
The desired synthesis of dihydrobenzofuran neolignans proceeds through a radical-mediated oxidative coupling. However, alternative radical coupling pathways can lead to a variety of side products.
References
Technical Support Center: Optimization of Benzofuranone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuranones. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems observed during benzofuranone synthesis, offering potential causes and actionable solutions.
Q1: My reaction is resulting in a low yield of the desired benzofuranone product. What are the likely causes and how can I improve the yield?
A1: Low yields in benzofuranone synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or substrate-related issues.
Potential Causes & Solutions:
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate of cyclization and the formation of byproducts.
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. Both Lewis acids and protic acids are often employed.
-
Troubleshooting:
-
If using a Lewis acid like AlCl₃, ensure it is of good quality and used in the appropriate molar ratio[1].
-
Consider screening other Lewis acids such as boron trifluoride or other aluminum-based catalysts, although in some reported cases, this did not improve the yield[1].
-
For protic acid catalysis (e.g., TFA), optimize the catalyst loading. An optimal yield was achieved with 20 mol % of TFA in one study[1]. Other acids like toluenesulfonic acid and hydrochloric acid can also be evaluated, though they may not offer superior results[1].
-
-
-
Inappropriate Solvent: The solvent can influence the solubility of reactants and the reaction pathway.
-
Troubleshooting: While solvent screening is a standard optimization step, in some documented cases, changing the solvent did not significantly alter the chemical yield[1]. However, it is still a valuable parameter to investigate for your specific substrate. Common solvents include 1,2-dichlorobenzene (DCB), chloroform, and acetic acid[1][2].
-
-
Formation of Stable Intermediates: A common issue is the formation of a stable phenol intermediate that is slow to cyclize into the final benzofuranone[1].
-
Troubleshooting: Monitor the reaction by TLC or LC-MS to check for the accumulation of intermediates. If an intermediate like a phenol is identified, modifying the catalyst system to promote the final cyclization step is necessary. For example, a combination of a Lewis acid (AlCl₃) and a protic acid (TFA) was found to markedly increase the rate of benzofuranone production from a phenol intermediate[1].
-
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products indicates issues with reaction selectivity, which can often be controlled by adjusting the reaction conditions.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Side Reactions: High temperatures or prolonged reaction times can lead to decomposition or undesired side reactions.
-
Troubleshooting:
-
Optimize the reaction time. Monitor the reaction progress and stop it once the starting material is consumed and before significant byproduct formation occurs.
-
As mentioned, adjust the temperature. A lower temperature may reduce the rate of side reactions.
-
-
-
Substrate Reactivity: The electronic and steric properties of your starting materials can influence the reaction pathway. For example, polyphenolic substrates with certain substitution patterns may lead to complex reaction mixtures due to instability of the products[2].
-
Troubleshooting: While difficult to change, understanding the reactivity of your substrate is key. It may be necessary to introduce protecting groups to block reactive sites that are not involved in the desired cyclization.
-
-
Presence of Water or Other Impurities: The presence of water can interfere with many catalytic systems, especially those involving Lewis acids.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., Argon)[1]. Use anhydrous solvents. The addition of molecular sieves to sequester byproducts like methanol has been attempted but in some cases led to a substantially decreased yield[1].
-
Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?
A3: Incomplete conversion is a common challenge that can often be overcome by re-evaluating the reaction setup and conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Deactivation: The catalyst may not be active enough under the chosen conditions, or it may be deactivated by impurities.
-
Troubleshooting:
-
Increase the catalyst loading incrementally.
-
Ensure the catalyst is fresh and properly handled.
-
Consider a different type of catalyst. For instance, if a weak acid is not effective, a stronger Lewis or protic acid might be required. Acetic acid as a solvent at high temperatures can be effective when Lewis acids fail due to the formation of unreactive substrate/catalyst complexes[2].
-
-
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
-
Poor Solubility of Starting Materials: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting: Choose a solvent in which all reactants are soluble at the reaction temperature. Increasing the reaction volume with more solvent might also help.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of benzofuranones?
A1: The following is a general procedure adapted from a documented synthesis. It should be optimized for specific substrates.
General Experimental Protocol for Benzofuranone Synthesis [1]
-
Preparation:
-
Oven-dry all glassware before use.
-
To a thick-walled reaction vessel, add the pyrone (2 equiv), nitroalkene (1 equiv), BHT (0.1 equiv), and AlCl₃ (0.1 equiv).
-
-
Inert Atmosphere:
-
Flush the vessel with an inert gas, such as Argon, for 5 minutes.
-
-
Reagent Addition:
-
Add the solvent (e.g., 1,2-dichlorobenzene, 0.5 M) and the protic acid catalyst (e.g., TFA, 0.2 equiv).
-
Quickly seal the reaction vessel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 16 hours), unless otherwise noted by reaction monitoring.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Directly purify the mixture by flash column chromatography on silica gel without an aqueous workup.
-
Monitor the chromatography using TLC plates and visualize with a suitable stain (e.g., potassium permanganate).
-
Q2: How do I choose the right catalyst for my benzofuranone synthesis?
A2: The choice of catalyst depends heavily on the specific reaction and substrates. A good starting point is to review the literature for similar transformations.
-
Lewis Acids (e.g., AlCl₃, TiCl₄, BF₃): These are effective for Friedel-Crafts type cyclizations. TiCl₄ has been used as a catalyst in chloroform at 60 °C for the reaction of polyphenols[2]. AlCl₃ in combination with a protic acid has also proven effective[1].
-
Protic Acids (e.g., TFA, TsOH, AcOH): These can catalyze the cyclization, particularly the ring closure of phenol intermediates[1]. Acetic acid can also serve as both a solvent and a catalyst at elevated temperatures (120 °C)[2].
-
Transition Metals (e.g., Palladium, Gold, Ruthenium): Various transition metal catalysts are used for different synthetic routes to benzofurans and their derivatives, often involving C-H activation or cycloisomerization[3]. For example, a gold-catalyzed cycloisomerization of o-alkynyl phenols can yield benzofuranones[3].
A systematic screening of different catalyst types and loadings is the most effective approach to identify the optimal conditions for your specific reaction.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and any major byproducts[1]. For more quantitative analysis and to identify intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction mixtures can also provide valuable information on conversion and the formation of isomers[2].
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from literature to aid in the comparison of different reaction conditions.
Table 1: Optimization of a Diels-Alder/Cascade Reaction for Benzofuranone Synthesis [1]
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | AlCl₃ (10) | 120 | 16 | 15 | Formation of 53% phenol intermediate |
| 2 | AlCl₃ (10) | 120 | 48 | 45 | Reaction run to complete consumption of starting materials |
| 3 | AlCl₃ (10), TFA (20) | 120 | 16 | 60 | Combination of Lewis and protic acid |
| 4 | AlCl₃ (10), TFA (20) | 100 | 16 | 65 | Lower temperature improved yield |
| 5 | AlCl₃ (10) then TFA (20) | 120 | 16 + 4 | 55 | Sequential addition did not improve yield |
| 6 | AlCl₃ (10), TFA (20) | 120 | 16 | 70 | Optimal conditions identified in the study |
Table 2: Solvent and Temperature Effects in the Synthesis of a Benzofuran-2-one Derivative [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Toluene | 120 | 12 | 45 | - |
| 2 | AcOH | 120 | 12 | 45 | Acetic acid as solvent |
| 3 | AcOH | 120 | 4 | 80 | Reduced reaction time improved yield |
| 4 | AcOH | 120 | 2 | 86 | Further reduction in time slightly increased yield |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of benzofuranone synthesis.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Intramolecular Cyclization of o-Alkenylphenols
Welcome to the technical support center for the intramolecular cyclization of o-alkenylphenols. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize these crucial reactions. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Troubleshooting Guides & FAQs
Low or No Conversion
Q1: I am observing very low to no conversion of my o-alkenylphenol starting material. What are the most common causes?
A1: Low or no conversion in the intramolecular cyclization of o-alkenylphenols can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the purity of your starting material.
-
Catalyst Inactivity: The chosen catalyst may be inappropriate for your specific substrate or may have deactivated. Common catalysts for this transformation include salts and complexes of gold, silver, palladium, copper, and indium.[1] Catalyst deactivation can occur through the formation of inactive metallic species (e.g., Pd(0)) or the blocking of active sites by impurities or reaction intermediates.[2][3]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions require elevated temperatures to proceed at an appreciable rate. For instance, in certain oxidative cyclizations, increasing the temperature from ambient to 100 °C has been shown to improve yields significantly.
-
Substrate Impurities: The presence of impurities in the o-alkenylphenol starting material can poison the catalyst or lead to unwanted side reactions. It is crucial to use highly purified substrates.
-
Inappropriate Solvent: The polarity of the solvent can significantly influence the reaction outcome. The choice of solvent can affect catalyst solubility and the stabilization of intermediates.
Q2: My catalyst seems to be inactive. How can I choose a better catalyst, and what are the signs of deactivation?
A2: Catalyst selection is highly dependent on the specific o-alkenylphenol substrate. For simple hydroalkoxylation, silver and copper catalysts have shown high efficacy. For example, the cyclization of 2-allylphenol to 2,3-dihydro-2-methylbenzofuran can yield up to 90% with AgClO4 and 70% with Cu(OTf)2.[1] Gold catalysts are often effective for more complex systems.
Signs of catalyst deactivation include a stalled reaction (no further consumption of starting material) or the appearance of a precipitate (in the case of homogeneous catalysts). For palladium catalysts, a color change to black can indicate the formation of inactive palladium metal.[3] To mitigate deactivation, ensure your reagents and solvents are pure and consider the use of co-catalysts or additives that can regenerate the active catalytic species.
Poor Selectivity and Side Product Formation
Q3: My reaction is producing a mixture of products instead of the desired cyclized compound. What are the likely side reactions?
A3: Several competing pathways can lead to the formation of undesired side products. These can include:
-
Intermolecular Reactions: If the substrate concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Rearrangement Reactions: The starting material or the desired product may undergo rearrangement under the reaction conditions, especially in the presence of strong acids or at high temperatures.
-
Oxidation/Reduction of the Substrate: Depending on the catalyst and reaction conditions, the phenol or alkenyl group may be susceptible to oxidation or reduction.
-
Incomplete Cyclization: In some cases, the reaction may stop at an intermediate stage, especially if the catalyst deactivates.
To improve selectivity, try running the reaction at a lower concentration to favor the intramolecular pathway. Also, carefully controlling the temperature and reaction time can minimize the formation of rearrangement or degradation products.
Q4: How can I control the regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo)?
A4: The regioselectivity of the cyclization is influenced by several factors, including the length of the alkenyl chain, the nature of the catalyst, and the solvent. For many transition-metal-catalyzed cyclizations of o-alkenylphenols, the formation of five- and six-membered rings is common. The outcome can often be predicted by Baldwin's rules, but the catalyst can play a significant role in overriding these predictions. The choice of solvent can also influence the conformational preferences of the substrate, thereby affecting which cyclization pathway is favored.
Quantitative Data Summary
The following tables summarize the impact of different catalysts and reaction conditions on the yield of the intramolecular cyclization of o-alkenylphenols.
Table 1: Comparison of Catalysts for the Cyclization of 2-Allylphenol
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| AgClO₄ | Toluene | Reflux | 90 | [1] |
| Cu(OTf)₂ | Benzene | Reflux | 70 | [1] |
| Al(OⁱPr)₃ (5 mol%) | Neat | 250 | High | |
| (Cp*RuCl₂)₂/4AgOTf (1 mol%) | Benzene | Reflux | 95 | [1] |
Table 2: Effect of Temperature on Oxidative Cyclization Yield
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| o-Alkenylphenol Derivative | K₂CO₃ | Not Specified | Ambient | Trace |
| o-Alkenylphenol Derivative | K₂CO₃ | Not Specified | 100 | 34 |
Experimental Protocols
Protocol 1: Silver-Catalyzed Intramolecular Cyclization of 2-Allylphenol
This protocol is a general guideline for the silver-catalyzed cyclization of 2-allylphenol to 2,3-dihydro-2-methylbenzofuran.
Materials:
-
2-Allylphenol (purified by column chromatography)
-
Silver(I) perchlorate (AgClO₄)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-allylphenol (1.0 mmol).
-
Dissolve the 2-allylphenol in anhydrous toluene (10 mL).
-
Add silver(I) perchlorate (0.05 mmol, 5 mol%) to the solution.
-
Fit the flask with a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Diagram 1: General Reaction Pathway
Caption: General pathway for the metal-catalyzed intramolecular cyclization of o-alkenylphenols.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates in o-alkenylphenol cyclization.
References
Technical Support Center: Purification of Polar Beta-Keto Esters
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar beta-keto esters.
Frequently Asked Questions (FAQs)
Q1: Why are polar beta-keto esters so difficult to purify?
Polar beta-keto esters present unique purification challenges due to their inherent chemical properties. Their polarity can cause strong interactions with stationary phases in chromatography, leading to poor separation.[1][2] Furthermore, they possess acidic alpha-hydrogens and are susceptible to keto-enol tautomerism, which can complicate purification.[3][4] A significant challenge is their thermal instability; they are prone to decarboxylation (loss of CO₂) upon heating, especially if any hydrolysis to the corresponding β-keto acid has occurred.[5][6]
Q2: What is the primary cause of sample loss during the purification of beta-keto esters?
The primary cause of sample loss is often degradation through decarboxylation. This occurs when the ester is hydrolyzed to the corresponding β-keto acid, which is highly unstable and readily loses CO₂ when heated.[5][6] Acidic or basic conditions can promote this hydrolysis, making it critical to maintain a neutral pH and use moderate temperatures whenever possible.
Q3: How does the keto-enol tautomerism of beta-keto esters affect purification?
Beta-keto esters exist as an equilibrium mixture of keto and enol tautomers. The enol form can chelate with metal ions, which may be present as impurities or from catalysts, potentially affecting chromatographic behavior.[7] The tautomeric equilibrium can also be solvent-dependent, which might lead to inconsistent results during chromatography if the solvent system is not carefully controlled. In some cases, the tautomers themselves can be separated under specific chromatographic conditions.[8]
Q4: Are there any general handling and storage recommendations to maintain the stability of purified polar beta-keto esters?
To maintain stability, purified polar beta-keto esters should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (like nitrogen or argon) to prevent moisture uptake and subsequent hydrolysis. It is advisable to avoid acidic or basic contaminants and to use them promptly after purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar beta-keto esters.
Column Chromatography Issues
Q: My polar beta-keto ester is stuck at the top of the silica gel column and won't elute. What should I do?
A: This is a common problem caused by the high polarity of the compound leading to strong adsorption on the silica gel.[1]
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system can be effective.[1][2] Be cautious with high concentrations of methanol (>10%), as it can start to dissolve the silica gel.[1]
-
Use a Solvent Modifier: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help disrupt the strong interaction with the silica. For neutral or basic compounds, adding a small amount of a base like triethylamine or a stock solution of 10% ammonium hydroxide in methanol can be beneficial.[1]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase.
-
Alumina: Available in acidic, neutral, and basic forms, alumina can offer different selectivity compared to silica.
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile) is often a better choice.[1]
-
-
Check for Compound Stability: The compound might be degrading on the acidic silica gel. You can test for this using a 2D TLC analysis.[2]
-
Q: My beta-keto ester is producing streaks or tailing peaks during column chromatography. How can I improve the separation?
A: Tailing is often a sign of strong or irreversible binding to the stationary phase, or overloading the column.
-
Troubleshooting Steps:
-
Optimize Solvent System: Ensure your compound is fully soluble in the chosen mobile phase.[2] Use TLC to find a solvent system that gives your compound an Rf value between 0.2 and 0.4 for optimal separation.[2]
-
Dry Loading: If your compound is poorly soluble in the eluent, it may precipitate at the top of the column. To avoid this, use a dry loading technique: dissolve your sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the column.[1]
-
Use Solvent Modifiers: As mentioned previously, adding a small amount of acid or base to the eluent can prevent tailing by occupying the active sites on the silica gel.
-
Reduce Sample Load: You may be overloading the column. Try running the chromatography with a smaller amount of your crude product.
-
Distillation Issues
Q: I am observing significant decomposition and low yield when purifying my beta-keto ester by distillation. What is the cause and how can I prevent it?
A: Decomposition during distillation is likely due to the thermal instability of the beta-keto ester, leading to decarboxylation.[5]
-
Troubleshooting Steps:
-
Use Reduced Pressure Distillation: Lowering the pressure significantly reduces the boiling point of the compound, allowing distillation to occur at a lower, less destructive temperature.[9][10]
-
Add a Stabilizer: For some beta-keto esters like ethyl acetoacetate, adding a small amount of a weak, non-volatile base such as anhydrous sodium acetate can inhibit decomposition during distillation.[11]
-
Ensure Anhydrous Conditions: Water can lead to hydrolysis to the unstable β-keto acid. Ensure all glassware is dry and the compound is thoroughly dried before distillation.[9][12] Common drying agents include anhydrous magnesium sulfate or sodium sulfate.
-
Minimize Heating Time: Heat the distillation flask rapidly to the required temperature and collect the product fraction as quickly as possible to minimize the time the compound spends at high temperatures.
-
Recrystallization Issues
Q: My polar beta-keto ester is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated.[13]
-
Troubleshooting Steps:
-
Add More Solvent: The most common solution is to add more of the hot solvent to dissolve the oil completely, then allow it to cool slowly.[13]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, even using an ice bath, once it has reached room temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.[13]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[13]
-
Change the Solvent System: Experiment with different solvents or solvent pairs. A good recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[13][14] For polar compounds, solvents like ethyl acetate, acetone, or mixtures such as hexane/ethyl acetate can be effective.[14]
-
Quantitative Data Summary
The following table summarizes data on the purification of ethyl acetoacetate via distillation, demonstrating the effect of adding a stabilizer.
| Initial Purity (%) | Stabilizer | Final Purity (%) | Recovery (%) | Reference |
| 93.0 | Ethylene glycol monobutyl ether sodium alcoholate (0.11 parts per 100) | 98.7 - 99.1 | 80 - 81 | [11] |
| 88.0 | Anhydrous Sodium Acetate (0.16 parts per 100) | 98.7 | Not Specified | [11] |
| 90.0 | None | 97.2 | Not Specified | [11] |
| 87.0 | None | 97.7 | Not Specified | [11] |
| 94.6 | Not Specified (Distilled at ≤ 45°C) | 99.4 | 82.4 | [11] |
Table 1: Purity and recovery data for the distillation of ethyl acetoacetate under various conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Solvent Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude beta-keto ester in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette the solution directly onto the top of the silica bed.[15] Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting with the starting solvent mixture.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Adding a Modifier: If the compound is still not eluting, add 0.5-1% of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Drying: Ensure the crude beta-keto ester is free of water and solvents by drying it with a suitable agent like anhydrous MgSO₄, followed by filtration.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Stabilizer Addition (Optional): Add a small amount of anhydrous sodium acetate (approx. 0.1-0.2% by weight) to the distillation flask.[11]
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid with a magnetic stir bar to ensure smooth boiling.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard the initial forerun and stop the distillation before all the material has evaporated.
-
Isolation: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air to the system.
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the purification of polar beta-keto esters.
Caption: General purification workflow for polar beta-keto esters.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. aklectures.com [aklectures.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - Ethylacetoacetate... - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 12. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 13. rubingroup.org [rubingroup.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Minimizing byproducts in the synthesis of 3-acylbenzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 3-acylbenzofurans.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-acylbenzofurans, focusing on a popular method involving the rearrangement of 2-hydroxychalcones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of 3-acylbenzofuran; starting material (2,3-dihydrobenzofuran intermediate) recovered. | Insufficiently basic or weakly acidic conditions for the final aromatization step. | - Use a base such as potassium carbonate (K₂CO₃) in a suitable solvent like THF at room temperature.[1][2] - Alternatively, employ a weak acid like acetic acid (AcOH) for the transformation.[1] |
| Significant formation of 3-formylbenzofuran as a byproduct. | Strong acidic conditions, particularly with certain solvent and acid combinations. The use of p-toluenesulfonic acid (p-TsOH) in 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) is known to favor the formation of 3-formylbenzofurans.[1][2] | - To favor the formation of 3-acylbenzofurans, use basic conditions (e.g., K₂CO₃ in THF) or weakly acidic conditions (e.g., AcOH).[1][2] - Avoid the combination of strong acids like p-TsOH with solvents like (CF₃)₂CHOH if 3-formylbenzofuran is not the desired product.[1] |
| Formation of a complex mixture of products. | - Friedel-Crafts acylation: This method is known for its poor C2/C3 regioselectivity, leading to a mixture of isomers.[1][3] - Decomposition: The 2,3-dihydrobenzofuran intermediate can be prone to decomposition under certain acidic conditions.[1][4] | - For better regioselectivity, consider the chalcone rearrangement strategy over Friedel-Crafts acylation.[1] - If decomposition of the intermediate is suspected, adding an excess of a protic solvent like ethanol (EtOH) during the cyclization step may help suppress it.[1][4] |
| Low yield of the 2,3-dihydrobenzofuran intermediate. | Inappropriate acidic conditions for the cyclization of the rearranged chalcone. Strong acids like trifluoroacetic acid (TFA) or heating with p-TsOH may not be optimal.[1][5] | - Use a catalytic amount (e.g., 0.1 equivalents) of p-toluenesulfonic acid (p-TsOH) at room temperature to optimize the yield of the 2,3-dihydrobenzofuran intermediate.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of 3-acylbenzofurans via chalcone rearrangement, and how can I avoid it?
A1: The most significant byproduct is often the corresponding 3-formylbenzofuran.[1][2] This occurs primarily under specific acidic conditions. To minimize its formation, basic or weakly acidic conditions should be employed for the final conversion of the 2,3-dihydrobenzofuran intermediate to the 3-acylbenzofuran.[1][2]
Q2: I am using a Friedel-Crafts acylation to synthesize a 3-acylbenzofuran and getting a mixture of isomers. How can I improve the regioselectivity?
A2: Friedel-Crafts acylation of benzofurans is known to have poor regioselectivity between the C2 and C3 positions.[1][3] Achieving high C3 selectivity can be challenging. An alternative and more regioselective method is the synthesis via rearrangement of 2-hydroxychalcones, which specifically yields the 3-acyl product under appropriate conditions.[1]
Q3: My reaction to form the 2,3-dihydrobenzofuran intermediate is not working well. What conditions are optimal?
A3: The formation of the 2,3-dihydrobenzofuran intermediate from the rearranged protected 2-hydroxychalcone is sensitive to the acid catalyst and conditions. While strong acids like TFA may lead to lower yields, using a catalytic amount of p-toluenesulfonic acid (p-TsOH) at room temperature has been shown to be effective, providing the intermediate in good yield.[1][5]
Q4: Can the solvent choice influence the product distribution between 3-acylbenzofuran and 3-formylbenzofuran?
A4: Yes, the solvent plays a critical role. For instance, using 1,1,1,3,3,3-hexafluoro-2-propanol ((CF₃)₂CHOH) as a solvent with p-TsOH strongly favors the formation of 3-formylbenzofurans.[1][2] In contrast, using a solvent like tetrahydrofuran (THF) with a base like K₂CO₃ or a weak acid like AcOH promotes the formation of the desired 3-acylbenzofuran.[1][2]
Data Presentation
Table 1: Influence of Acid on the Cyclization to 2,3-Dihydrobenzofuran Intermediate (3a)
| Entry | Acid | Equivalents | Temperature (°C) | Time (h) | Yield of 3a (%) | Yield of 4a (%) |
| 1 | AcOH | 5 | 80 | 12 | — | — |
| 2 | TFA | 1 | Room Temp. | 3 | 56 | — |
| 3 | p-TsOH | 1 | Room Temp. | 0.5 | 62 | — |
| 4 | p-TsOH | 1 | 80 | 0.5 | — | — |
| 5 | p-TsOH | 0.1 | Room Temp. | 2 | 80 | — |
| Data sourced from a study on the selective synthesis of 3-acylbenzofurans.[1] |
Table 2: Transformation of 2,3-Dihydrobenzofuran (3a) to 3-Acylbenzofuran (4a)
| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 4a (%) |
| 1 | K₂CO₃ | THF | Room Temp. | 0.5 | 97 |
| 2 | Pyridine | Toluene | Reflux | 12 | Trace |
| 3 | AcOH | Toluene | Reflux | 0.5 | 98 |
| 4 | PPTS | Toluene | Reflux | 1 | 95 |
| 5 | TFA | Toluene | Reflux | 0.5 | 96 |
| Data adapted from research on chalcone rearrangement for benzofuran synthesis.[1] |
Experimental Protocols
General Procedure for the Synthesis of 3-Acylbenzofurans from 2,3-Dihydrobenzofurans under Basic Conditions:
-
To a solution of the 2,3-dihydrobenzofuran (1 equivalent) in tetrahydrofuran (THF), add potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 3-acylbenzofurans.
Caption: Pathways to 3-acylbenzofuran and a common byproduct.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data presented in clear, comparative tables.
I. Synthesis Overview & Key Reactions
The primary and most scalable synthetic route to this compound involves a two-step process:
-
Synthesis of Ethyl 2-(ethoxycarbonylmethoxy)benzoate: An etherification reaction between ethyl salicylate and ethyl chloroacetate.
-
Dieckmann Condensation: An intramolecular cyclization of the resulting diester to form the target β-keto ester.
Effect of solvent choice on the regioselectivity of dihydrobenzofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent choice on the regioselectivity of dihydrobenzofuran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a mixture of regioisomers in our dihydrobenzofuran synthesis. How does solvent choice impact this?
A1: Solvent choice is a critical parameter that can significantly influence the regioselectivity of the cyclization reaction. The polarity of the solvent can preferentially stabilize one transition state over another, leading to the formation of a major regioisomer. In cases where steric factors do not heavily favor one product, the solvent's properties become a key determinant of the product ratio.[1] For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, different solvents can lead to varying balances between product conversion and selectivity.[2]
Q2: Which type of solvent is generally recommended for achieving high regioselectivity?
A2: The optimal solvent is highly dependent on the specific reaction mechanism (e.g., oxidative coupling, radical cyclization, acid-catalyzed cyclization). However, polar aprotic solvents often provide a good balance of solubility for reactants and stabilization of intermediates. For example, in the silver(I)-oxide promoted oxidative coupling of methyl p-coumarate and methyl ferulate, acetonitrile, a polar aprotic solvent, was found to provide the best balance between conversion and selectivity compared to less polar solvents like dichloromethane or benzene/acetone mixtures.[2] In other systems, such as a DMAP-mediated tandem cyclization, dichloroethane (DCE) provided the highest yield for the desired product.[3]
Q3: My reaction is proceeding slowly or not at all. Could the solvent be the issue?
A3: Yes, the solvent can affect the reaction rate. The solubility of your starting materials and reagents in the chosen solvent is crucial. If your substrates have poor solubility, the reaction will be slow. Additionally, the solvent can influence the stability of reactive intermediates. For some reactions, "greener" solvents like methanol and acetonitrile are viable options due to good substrate solubility and can be more effective than commonly used solvents like dichloromethane.[2]
Q4: We are performing a radical cyclization to synthesize a dihydrobenzofuran. What is a good starting solvent to try?
A4: For intramolecular radical cyclizations to form dihydrobenzofurans, acetonitrile is a commonly used and effective solvent. It was successfully used in a visible-light-promoted synthesis utilizing tris(trimethylsilyl)silane (TTMSS) for the reductive cyclization.[4]
Q5: Can changing the solvent affect the overall yield of the desired dihydrobenzofuran?
A5: Absolutely. The solvent can impact the reaction yield by influencing reaction rates, selectivity, and the stability of both reactants and products. An optimization screening of different solvents is highly recommended during methods development. As shown in the data below, switching from a solvent like toluene to acetonitrile or dichloroethane can dramatically increase the yield of the target product.[2][3]
Data Summary: Solvent Effects on Yield and Selectivity
The following tables summarize quantitative data from different dihydrobenzofuran synthesis methods, illustrating the impact of solvent choice.
Table 1: Silver(I)-Promoted Oxidative Coupling of Methyl Ferulate [2]
| Solvent | Dielectric Constant (ε) | Conversion (%) | Selectivity (%) |
| Dichloromethane | 8.93[5] | 94 | 33 |
| Benzene/Acetone (7:5 v/v) | ~5.5 (calculated) | 90 | 34 |
| Methanol | 32.70[5] | 97 | 28 |
| Acetonitrile | 37.5[5] | 91 | 42 |
Table 2: DMAP-Mediated Tandem Cyclization for 3-Aminobenzofuran Synthesis [3]
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.38[5] | 45 |
| Tetrahydrofuran (THF) | 7.58[5] | 65 |
| Acetonitrile | 37.5[5] | 78 |
| Dichloroethane (DCE) | 10.36[5] | 85 |
| N,N-Dimethylformamide (DMF) | 36.71[5] | 72 |
| Dimethyl sulfoxide (DMSO) | 46.68[5] | 68 |
Experimental Protocol: Silver(I)-Promoted Oxidative Coupling
This protocol is adapted from the synthesis of dihydrobenzofuran neolignans and demonstrates a typical setup for testing solvent effects.[2]
Objective: To determine the optimal solvent for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester via oxidative coupling of methyl ferulate.
Materials:
-
Methyl ferulate
-
Silver(I) oxide (Ag₂O)
-
Solvents to be tested (e.g., Dichloromethane, Benzene/Acetone, Methanol, Acetonitrile)
-
Nitrogen (N₂) gas supply
-
Standard laboratory glassware (two-neck flask, condenser, etc.)
-
Stirring apparatus
-
Aluminum foil
Procedure:
-
Add 0.5 equivalents of Ag₂O to a 10-mL two-neck flask.
-
In a separate vial, dissolve 1.0 equivalent of methyl ferulate in 2 mL of the chosen solvent.
-
Transfer the methyl ferulate solution to the flask containing the Ag₂O.
-
Cover the reaction vessel with aluminum foil to protect it from light.
-
Purge the flask with N₂ gas and maintain an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) at regular time intervals (e.g., every hour for 4-20 hours).
-
Upon completion, quench the reaction and perform a standard workup procedure.
-
Analyze the crude product to determine the conversion of starting material and the selectivity for the desired dihydrobenzofuran product.
-
Repeat the procedure for each solvent to be tested, keeping all other parameters (temperature, stoichiometry, concentration) constant.
Visualized Workflow
The following diagram illustrates the logical workflow for selecting a solvent to optimize the regioselectivity of dihydrobenzofuran synthesis.
Caption: Workflow for solvent screening to optimize regioselectivity.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. scielo.br [scielo.br]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 5. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Annulation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning in palladium-catalyzed annulation reactions. Designed for researchers, scientists, and professionals in drug development, this guide offers practical solutions and detailed protocols to overcome catalyst deactivation and ensure successful experimental outcomes.
Troubleshooting Guide
This section provides step-by-step guidance for diagnosing and resolving common issues encountered during palladium-catalyzed annulation reactions that may be related to catalyst poisoning.
Issue 1: My annulation reaction is sluggish, has stalled, or shows low conversion.
This is a common symptom of catalyst deactivation. Follow these steps to diagnose and address the potential cause:
Step 1: Re-evaluate Reagents and Solvents
-
Purity: Impurities in starting materials, reagents, or solvents are a primary source of catalyst poisons.[1] Use high-purity, commercially available reagents whenever possible. If impurities are suspected, consider purification of starting materials by recrystallization, distillation, or chromatography.
-
Solvent Quality: Solvents can contain inhibitors or degradation products that poison palladium catalysts.[1] Use freshly distilled or high-purity, inhibitor-free solvents. Ensure solvents are thoroughly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides and the degradation of phosphine ligands.[2][3]
Step 2: Assess the Catalytic System
-
Catalyst Precursor: If using a Pd(II) precatalyst such as Pd(OAc)₂, incomplete reduction to the active Pd(0) species can result in low activity.[1] Ensure your reaction conditions (base, solvent, temperature) are suitable for efficient in-situ reduction.
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the active palladium catalyst and protecting it from deactivation.[4] For reactions prone to poisoning, consider using bulky, electron-rich phosphine ligands which can promote the formation of highly active and stable monoligated palladium species.[4][5]
Step 3: Consider Potential Poisons
-
Sulfur Compounds: Thiophenes and other sulfur-containing impurities can irreversibly bind to the palladium catalyst.[1] If sulfur poisoning is suspected, consider pre-treating reagents with a scavenger or using reagents from a source known to be low in sulfur.
-
Nitrogen-Containing Heterocycles: Substrates or impurities containing basic nitrogen atoms, such as pyridines, can coordinate strongly to the palladium center and inhibit catalysis.[6] In such cases, using sterically hindered ligands can sometimes mitigate this inhibition.[6]
Step 4: Perform a Diagnostic Test
-
To confirm catalyst poisoning, a diagnostic experiment can be performed. See the detailed protocol below in the "Experimental Protocols" section.
Issue 2: I observe the formation of palladium black in my reaction.
The appearance of a black precipitate (palladium black) is a clear indication of catalyst agglomeration and deactivation.[3]
Cause:
-
Ligand Dissociation: The active Pd(0) species can be unstable and aggregate if the protective ligand dissociates. This is more common with sterically hindered monodentate phosphines.[3]
-
Slow Catalysis: If the catalytic cycle is slow, the lifetime of the Pd(0) species in solution increases, providing more opportunity for agglomeration.[6]
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, which can lead to decomposition and precipitation.[3]
Solutions:
-
Optimize Ligand-to-Metal Ratio: Increasing the concentration of the phosphine ligand can help to better stabilize the Pd(0) species and prevent aggregation.
-
Use Bidentate Ligands: Bidentate phosphine ligands can offer greater stability to the palladium center compared to monodentate ligands.
-
Ensure Rigorous Anaerobic Conditions: Improve degassing procedures for all solvents and reagents to minimize oxygen exposure.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed annulation reactions?
A1: Common catalyst poisons include:
-
Sulfur compounds: Thiols, thioethers, and thiophenes are particularly potent poisons.[7]
-
Nitrogen-containing compounds: Pyridines, anilines, and other nitrogen-containing heterocycles can act as inhibitors.[6]
-
Halides, cyanides, and carbon monoxide: These species can strongly coordinate to the palladium center and deactivate it.[8]
-
Oxidizing agents: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[3]
Q2: Where do these catalyst poisons typically originate from?
A2: Poisons can be introduced from various sources:
-
Starting materials: Impurities from the synthesis of your substrates.
-
Reagents: Contaminants in bases, additives, and other reagents.
-
Solvents: Peroxides in ethers, or impurities from the manufacturing process.[1]
-
Atmosphere: Incomplete removal of air (oxygen) from the reaction vessel.
Q3: How can I prevent catalyst poisoning?
A3: Proactive measures are key to preventing catalyst poisoning:
-
Use High-Purity Materials: Start with the highest purity reagents and solvents available.
-
Purify Starting Materials: If the purity of your substrates is questionable, purify them before use.
-
Degas Thoroughly: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen).[2]
-
Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands that form stable complexes with palladium.[4][5]
Q4: Can a poisoned palladium catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the state of the deactivated catalyst. For instance, palladium black can often be re-oxidized to a usable Pd(II) salt. A laboratory-scale protocol for regenerating Pd(OAc)₂ from palladium black is provided in the "Experimental Protocols" section.
Quantitative Data
The following tables summarize the impact of common poisons on the performance of palladium catalysts in cross-coupling reactions, which are mechanistically related to annulation reactions.
Table 1: Effect of Sulfur Poisoning on Methane Oxidation over a Pd/Al₂O₃ Catalyst [7]
| Poisoning Condition | Light-off Temperature (T₅₀) for Methane (°C) |
| Fresh Catalyst | ~350 |
| After 1 hr poisoning with 100 ppm SO₂ at 400°C | ~400 |
| After 40 hrs aging with SO₂ | ~450 |
| Note: This data is from a methane oxidation reaction but illustrates the significant deactivating effect of sulfur on a palladium catalyst. |
Table 2: Impact of Ligand Structure on Palladium Catalyst Stability and Activity
| Ligand Type | Key Characteristics | Impact on Catalyst Stability and Poison Resistance |
| Monodentate Phosphines (e.g., PPh₃) | Less sterically demanding | Can be prone to dissociation, leading to catalyst agglomeration (palladium black formation).[3] |
| Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald-type ligands) | Sterically hindered and strong electron donors | Promote the formation of highly active and stable monoligated Pd(0) species, which can enhance catalytic activity and resist deactivation.[4][5] |
| Bidentate Phosphines (e.g., dppf) | Chelating ligands | Form more stable complexes with palladium, reducing the likelihood of dissociation and subsequent deactivation. |
| Note: The choice of ligand should be tailored to the specific annulation reaction and potential poisons. |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if catalyst deactivation is the cause of a failed or sluggish reaction.
Objective: To test the activity of a suspected poisoned catalyst against a fresh catalyst in a standard, reliable cross-coupling reaction.
Materials:
-
Suspected poisoned catalyst from the failed annulation reaction.
-
Fresh palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).
-
Standard reactants for a reliable cross-coupling reaction (e.g., iodobenzene, phenylboronic acid, and a suitable base for a Suzuki coupling).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Inert atmosphere glovebox or Schlenk line.
-
Standard laboratory glassware.
-
Analytical equipment (GC-MS or LC-MS).
Procedure:
-
Set up two parallel reactions under a strict inert atmosphere.
-
Reaction A (Control): Use a fresh palladium catalyst at a standard catalyst loading (e.g., 1-2 mol%).
-
Reaction B (Test): Use the suspected poisoned catalyst recovered from the previous reaction. If the catalyst is in solution, use an equivalent amount. If it has precipitated as palladium black, isolate it by filtration, wash with a non-reacting solvent, and use the solid.
-
-
To each reaction vessel, add:
-
The standard cross-coupling reactants (e.g., 1.0 mmol iodobenzene, 1.2 mmol phenylboronic acid).
-
A suitable base (e.g., 2.0 mmol K₂CO₃).
-
The appropriate catalyst (fresh for Reaction A, suspected poisoned for Reaction B).
-
Anhydrous, degassed solvent to a standard concentration.
-
-
Run both reactions under identical conditions (temperature, stirring speed, reaction time) that are known to give high conversion for the standard reaction.
-
Monitor the reactions at regular intervals (e.g., 1, 4, and 24 hours) by taking small aliquots and analyzing them by GC-MS or LC-MS to determine the conversion to the biaryl product.
Interpretation of Results:
-
If Reaction A proceeds to high conversion while Reaction B shows little to no conversion, it is highly likely that the catalyst in Reaction B is poisoned or deactivated.
-
If both reactions show low conversion, there may be an issue with the standard reaction setup, reagents, or analytical method.
-
If both reactions proceed to high conversion, the issue with the original annulation reaction may not be catalyst poisoning but rather sub-optimal reaction conditions or substrate-specific issues.
Protocol 2: Laboratory-Scale Regeneration of Palladium(II) Acetate from Palladium Black
This protocol describes a method to recover palladium black from a reaction and convert it back to the common precatalyst, palladium(II) acetate.[9][10]
Objective: To oxidatively dissolve palladium black and re-form palladium(II) acetate.
Materials:
-
Palladium black recovered from a reaction.
-
Concentrated nitric acid (HNO₃).
-
Glacial acetic acid (CH₃COOH).
-
Distilled water.
-
Heating mantle and round-bottom flask with a reflux condenser.
-
Filter funnel and filter paper.
-
Fume hood.
Procedure:
WARNING: This procedure involves the use of concentrated acids and generates nitrogen oxides. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Isolate and Wash the Palladium Black: Filter the reaction mixture to collect the palladium black. Wash the solid with a suitable organic solvent (e.g., acetone, ethanol) to remove residual organic compounds, followed by a wash with distilled water. Dry the palladium black in a desiccator.
-
Dissolution in Nitric Acid: Place the dried palladium black in a round-bottom flask. In the fume hood, carefully add a minimal amount of concentrated nitric acid to just cover the solid. Gently heat the mixture to facilitate the dissolution of the palladium metal. This will form a solution of palladium(II) nitrate and release brown nitrogen dioxide gas. Pd(s) + 4 HNO₃(conc) → Pd(NO₃)₂(aq) + 2 NO₂(g) + 2 H₂O(l)
-
Removal of Excess Nitric Acid: Once the palladium has completely dissolved, carefully evaporate the solution to a concentrated syrup to remove excess nitric acid. Do not evaporate to complete dryness.
-
Reaction with Acetic Acid: Allow the palladium nitrate solution to cool. Add an excess of glacial acetic acid.
-
Formation of Palladium(II) Acetate: Gently heat the mixture. The nitrate ligands will be displaced by acetate ligands, leading to the formation of palladium(II) acetate. The reaction may require prolonged heating or refluxing to go to completion.[9]
-
Isolation of Palladium(II) Acetate: Upon cooling, palladium(II) acetate may precipitate from the acetic acid solution. The product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Note: The purity of the regenerated palladium(II) acetate should be verified by appropriate analytical techniques (e.g., NMR, IR, elemental analysis) before use in catalytic reactions.
Visualizations
Caption: General mechanism of palladium catalyst poisoning.
References
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2288214C1 - Method for preparing palladium acetate - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. RU2333195C1 - Method for obtaining palladium acetate - Google Patents [patents.google.com]
- 10. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
Preventing decomposition of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the decomposition of this compound during workup?
A1: this compound is a β-keto ester, a class of compounds known for its susceptibility to decomposition under certain conditions. The primary causes of degradation during workup are:
-
Hydrolysis: The ester functional group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂), especially upon heating, to form 2,3-dihydrobenzofuran-3-one.[1][2]
-
Ring-Opening: The dihydrobenzofuran ring system can be sensitive to strong acids or bases, potentially leading to ring-opening byproducts.
-
Elevated Temperatures: Heat can accelerate both the hydrolysis and decarboxylation processes.
Q2: What are the visible signs of decomposition?
A2: Decomposition can be indicated by:
-
A lower than expected yield of the desired product.
-
The presence of unexpected spots on Thin Layer Chromatography (TLC) analysis.
-
Gas evolution (CO₂) during workup or concentration, indicating decarboxylation.
-
Discoloration of the product.
-
Inconsistent results in subsequent analytical characterization (e.g., NMR, LC-MS).
Q3: How can I minimize decomposition during the aqueous workup?
A3: To minimize decomposition during the aqueous workup, it is crucial to maintain mild conditions:
-
Temperature Control: Perform all extractions and washes at low temperatures. Using ice-cold water and pre-chilling your solvents can significantly slow down degradation reactions. A common practice is to pour the reaction mixture into crushed ice or an ice-water mixture.[3]
-
pH Control: Carefully neutralize the reaction mixture to a pH of approximately 7 before extraction. Use dilute acidic or basic solutions for neutralization and add them slowly while monitoring the pH. Avoid creating localized areas of high acid or base concentration.
-
Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase. Perform extractions and separations as quickly as possible.
-
Use of Mild Reagents: If an acid wash is necessary, use a weak acid like a dilute solution of ammonium chloride. For a basic wash, a saturated solution of sodium bicarbonate is preferred over stronger bases like sodium hydroxide.
Q4: Is purification by column chromatography recommended for this compound?
A4: Purification by flash column chromatography on silica gel can be performed, but with caution, as silica gel is slightly acidic and can promote decomposition. To mitigate this:
-
Deactivation of Silica Gel: Neutralize the silica gel before use by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).
-
Rapid Elution: Do not let the compound sit on the column for an extended period. Choose a solvent system that provides good separation and allows for quick elution of the product.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (neutral or basic) if decomposition on silica is a significant issue.
Q5: Are there alternative purification methods to column chromatography?
A5: Yes, other purification methods can be employed, especially if the compound is found to be highly sensitive to chromatography:
-
Recrystallization: This is often the preferred method for purifying solid compounds.[4][5][6][7] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Slow cooling promotes the formation of pure crystals.[6]
-
Distillation under Reduced Pressure: If the compound is a high-boiling liquid, distillation under reduced pressure can be an effective purification method as it allows for boiling at a lower temperature, thus minimizing thermal decomposition.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Decomposition during workup: Exposure to strong acid/base or high temperatures. | - Maintain a workup temperature of 0-5°C. - Neutralize the reaction mixture to pH ~7 before extraction. - Use mild acidic/basic washes (e.g., sat. NH₄Cl, sat. NaHCO₃). - Minimize the duration of the workup. |
| Incomplete reaction: The starting materials have not been fully consumed. | - Monitor the reaction progress by TLC or LC-MS. - Ensure optimal reaction conditions (temperature, time, stoichiometry). | |
| Multiple Spots on TLC | Decomposition products: Hydrolysis and decarboxylation byproducts are present. | - Follow the recommendations for preventing decomposition during workup. - For purification, use deactivated silica gel for column chromatography or consider recrystallization. |
| Side reactions: The reaction conditions may have led to the formation of other products. | - Re-evaluate the reaction conditions to improve selectivity. | |
| Gas Evolution During Concentration | Decarboxylation: The β-keto acid intermediate is decomposing upon heating. | - Concentrate the solution at a lower temperature using a rotary evaporator with a high vacuum. - Ensure all acidic or basic residues have been removed during the workup. |
| Product Discoloration | Impurities or degradation: The presence of colored byproducts. | - Purify the product using an appropriate method (recrystallization or careful chromatography). - Store the final product under an inert atmosphere and at a low temperature to prevent further degradation. |
Experimental Protocols
Protocol 1: General Mild Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice and water.
-
Neutralization: Carefully adjust the pH of the aqueous mixture to ~7 by the slow addition of a dilute acid (e.g., 1M HCl) or a mild base (e.g., saturated NaHCO₃ solution). Monitor the pH continuously with a pH meter or pH paper.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous ammonium chloride solution (if the reaction was basic).
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic).
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Decomposition Pathway of this compound
Caption: Major decomposition pathway of the target compound.
Recommended Workup and Purification Workflow
Caption: Recommended workflow for workup and purification.
References
- 1. aklectures.com [aklectures.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Validation & Comparative
Comparative NMR Spectral Analysis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate and its Aromatic Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate and a key structural alternative, ethyl benzofuran-2-carboxylate. The inclusion of detailed experimental protocols and predicted spectral data aims to facilitate the identification and characterization of these compounds in various research and development settings.
Introduction
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structural characterization by NMR spectroscopy is crucial for confirming its identity and purity. This guide compares its NMR spectral features with those of its aromatic counterpart, ethyl benzofuran-2-carboxylate, highlighting the key differences arising from the saturated heterocyclic ring in the former. Due to the limited availability of complete, experimentally assigned public data for this compound, high-quality predicted NMR data is presented alongside experimental data for the comparator.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and ethyl benzofuran-2-carboxylate.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl benzofuran-2-carboxylate (Experimental) |
| H-2 | 4.95 (s, 1H) | - |
| H-4 | 7.75 (d, J = 7.8 Hz, 1H) | 7.70 (d, J = 8.4 Hz, 1H) |
| H-5 | 7.20 (t, J = 7.5 Hz, 1H) | 7.30 (t, J = 7.8 Hz, 1H) |
| H-6 | 7.80 (t, J = 7.8 Hz, 1H) | 7.45 (t, J = 7.8 Hz, 1H) |
| H-7 | 7.15 (d, J = 8.1 Hz, 1H) | 7.60 (d, J = 8.4 Hz, 1H) |
| -OCH₂CH₃ | 4.30 (q, J = 7.1 Hz, 2H) | 4.45 (q, J = 7.1 Hz, 2H) |
| -OCH₂CH₃ | 1.30 (t, J = 7.1 Hz, 3H) | 1.42 (t, J = 7.1 Hz, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl benzofuran-2-carboxylate (Experimental) |
| C-2 | 75.0 | 145.5 |
| C-3 | 195.0 (C=O) | 111.9 |
| C-3a | 120.0 | 127.5 |
| C-4 | 125.0 | 123.5 |
| C-5 | 122.0 | 124.5 |
| C-6 | 138.0 | 126.8 |
| C-7 | 113.0 | 111.5 |
| C-7a | 170.0 | 155.0 |
| -C(=O)O- | 168.0 | 160.0 |
| -OCH₂CH₃ | 62.0 | 61.5 |
| -OCH₂CH₃ | 14.0 | 14.3 |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition: The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30 or similar
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30 or similar with proton decoupling
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualization
Caption: Chemical structure and atom numbering of this compound.
Caption: A simplified workflow for NMR spectral analysis of the target compounds.
A Comparative Guide to the Synthesis of Benzofuranones: Gold-Catalyzed vs. Metal-Free Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzofuranone scaffolds is of paramount importance. These structural motifs are integral to a wide array of natural products and pharmacologically active compounds. This guide provides an objective comparison of two prominent synthetic strategies: gold-catalyzed and metal-free approaches for the synthesis of benzofuranones. The following sections will delve into the performance of these methods, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable pathway for specific research and development needs.
At a Glance: Key Differences Between Gold-Catalyzed and Metal-Free Synthesis
| Feature | Gold-Catalyzed Synthesis | Metal-Free Synthesis |
| Catalyst | Typically employs gold(I) or gold(III) complexes. | Relies on Brønsted or Lewis acids, bases, or hypervalent iodine reagents. |
| Reaction Conditions | Generally mild, often proceeding at room temperature to moderate heat. | Can range from very mild (room temperature) to harsh (high temperatures), depending on the specific protocol. |
| Substrate Scope | Often demonstrates broad substrate scope and high functional group tolerance.[1] | Substrate scope can be broad, but may be more sensitive to the electronic nature of the starting materials.[2] |
| Cost & Purity | Higher cost due to the precious metal catalyst. Potential for trace metal contamination in the final product, which is a critical consideration for pharmaceutical applications.[3] | Generally more cost-effective and circumvents the issue of metal contamination, offering a "greener" alternative.[3] |
| Environmental Impact | The use of a heavy metal catalyst can present environmental concerns regarding waste disposal and recycling.[3] | Often considered more environmentally benign.[3] |
Quantitative Data Comparison
The following tables provide a summary of quantitative data from representative studies, enabling a direct comparison of the efficacy of gold-catalyzed and metal-free methods for the synthesis of benzofuranones.
Table 1: Gold-Catalyzed Synthesis of 2,2-Disubstituted Benzofuran-3(2H)-ones [1][4]
This method involves the gold-catalyzed cycloisomerization of o-alkynyl phenols in the presence of an oxidant and an additive.
| Starting Material (o-alkynyl phenol) | Nucleophile | Product | Yield (%) |
| 2-(phenylethynyl)phenol | Methanol | 2-methoxy-2-phenylbenzofuran-3(2H)-one | 76 |
| 2-(phenylethynyl)phenol | Ethanol | 2-ethoxy-2-phenylbenzofuran-3(2H)-one | 72 |
| 2-(p-tolylethynyl)phenol | Methanol | 2-methoxy-2-(p-tolyl)benzofuran-3(2H)-one | 85 |
| 4-chloro-2-(phenylethynyl)phenol | Methanol | 5-chloro-2-methoxy-2-phenylbenzofuran-3(2H)-one | 78 |
| 2-(hex-1-yn-1-yl)phenol | Acetic Acid | 2-acetoxy-2-butylbenzofuran-3(2H)-one | 65 |
Table 2: Metal-Free Synthesis of 2,2-Disubstituted Benzofuran-3(2H)-ones [1][4]
This approach utilizes the treatment of benzofurans with an oxidant and a Brønsted acid in the presence of a nucleophile. Notably, for some substrates, this metal-free approach provides higher yields than the gold-catalyzed method starting from the corresponding o-alkynyl phenol.[1]
| Starting Material (Benzofuran) | Nucleophile | Product | Yield (%) |
| 2-phenylbenzofuran | Methanol | 2-methoxy-2-phenylbenzofuran-3(2H)-one | 95 |
| 2-phenylbenzofuran | Ethanol | 2-ethoxy-2-phenylbenzofuran-3(2H)-one | 92 |
| 2-(p-tolyl)benzofuran | Methanol | 2-methoxy-2-(p-tolyl)benzofuran-3(2H)-one | 96 |
| 5-chloro-2-phenylbenzofuran | Methanol | 5-chloro-2-methoxy-2-phenylbenzofuran-3(2H)-one | 93 |
| 2-butylbenzofuran | Acetic Acid | 2-acetoxy-2-butylbenzofuran-3(2H)-one | 88 |
Table 3: Metal-Free TfOH-Catalyzed Synthesis of α-Aryl Benzofuranones [2][5]
This method involves the reaction of phenols with α-aryl-α-diazoacetates catalyzed by trifluoromethanesulfonic acid (TfOH).
| Phenol | α-Aryl-α-diazoacetate | Product | Yield (%) | Time (h) |
| Phenol | Ethyl 2-diazo-2-phenylacetate | 2-phenylbenzofuran-3(2H)-one | 95 | 0.5 |
| 4-Methylphenol | Ethyl 2-diazo-2-phenylacetate | 5-methyl-2-phenylbenzofuran-3(2H)-one | 92 | 0.5 |
| 4-Chlorophenol | Ethyl 2-diazo-2-phenylacetate | 5-chloro-2-phenylbenzofuran-3(2H)-one | 89 | 1 |
| Phenol | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | 2-(4-methoxyphenyl)benzofuran-3(2H)-one | 96 | 0.5 |
| 2-Naphthol | Ethyl 2-diazo-2-phenylacetate | 2-phenylnaphtho[2,1-b]furan-1(2H)-one | 85 | 1 |
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanisms and generalized experimental workflows for both gold-catalyzed and metal-free benzofuranone syntheses.
Gold-Catalyzed Synthesis
Caption: Proposed mechanism for gold-catalyzed synthesis of benzofuranones.
Caption: Generalized workflow for gold-catalyzed benzofuranone synthesis.
Metal-Free Synthesis
Caption: Proposed mechanism for TfOH-catalyzed metal-free synthesis.
Caption: Generalized workflow for metal-free benzofuranone synthesis.
Experimental Protocols
Gold-Catalyzed Synthesis of 2-Methoxy-2-phenylbenzofuran-3(2H)-one[1][4]
Materials:
-
2-(phenylethynyl)phenol (0.2 mmol)
-
Ph3PAuCl (5 mol%)
-
Selectfluor (2.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (1.5 equiv.)
-
Methanol (5 equiv.)
-
Acetonitrile (MeCN) (2 mL)
Procedure:
-
To a dried reaction tube, add 2-(phenylethynyl)phenol, Ph3PAuCl, Selectfluor, and acetonitrile.
-
Stir the mixture at room temperature for 5 minutes.
-
Add methanol and trifluoromethanesulfonic acid to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Metal-Free Synthesis of 2-phenylbenzofuran-3(2H)-one[2][5]
Materials:
-
Phenol (0.5 mmol)
-
Ethyl 2-diazo-2-phenylacetate (0.6 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (20 mol%)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a solution of phenol in dichloromethane at room temperature, add trifluoromethanesulfonic acid.
-
To this mixture, add a solution of ethyl 2-diazo-2-phenylacetate in dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Conclusion
Both gold-catalyzed and metal-free strategies offer effective routes to benzofuranone synthesis, each with distinct advantages and disadvantages. Gold-catalyzed methods often provide high yields under mild conditions with a broad substrate scope. However, the cost and potential for metal contamination are significant drawbacks, particularly in the context of pharmaceutical manufacturing.
Metal-free alternatives, such as the TfOH-catalyzed reaction of phenols with diazoacetates, present a more cost-effective and environmentally friendly option.[2][5] These methods can also afford excellent yields, often at room temperature and with short reaction times.[2] For the synthesis of certain 2,2-disubstituted benzofuran-3(2H)-ones, a metal-free approach starting from benzofurans has been shown to be higher yielding than the corresponding gold-catalyzed cycloisomerization of o-alkynyl phenols.[1]
The choice between a gold-catalyzed and a metal-free synthesis will ultimately depend on the specific requirements of the target molecule, economic considerations, and the desired environmental impact of the synthetic process. This guide provides the foundational data and protocols to make an informed decision for the efficient and effective synthesis of valuable benzofuranone derivatives.
References
- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 2. TfOH-Catalyzed Cascade C-H Activation/Lactonization of Phenols with α-Aryl-α-diazoesters: Rapid Access to α-Aryl Benzofuranones [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TfOH-Catalyzed Cascade C-H Activation/Lactonization of Phenols with α-Aryl-α-diazoesters: Rapid Access to α-Aryl Benzofuranones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Beta-Keto Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of beta-keto esters is a cornerstone of organic chemistry, providing critical intermediates for the production of a wide range of pharmaceuticals and complex molecules. While ethyl chloroformate has traditionally been a common reagent for this purpose, its hazardous nature necessitates the exploration of safer and more efficient alternatives. This guide provides an objective comparison of various reagents and methodologies for beta-keto ester synthesis, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of Synthetic Methods
The choice of synthetic route to beta-keto esters significantly impacts yield, reaction conditions, substrate scope, and safety. Below is a summary of the performance of ethyl chloroformate and its key alternatives.
| Method | Acylating Agent(s) | Typical Base/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl Chloroformate | Ethyl Chloroformate | Strong non-nucleophilic bases (e.g., LiHMDS) | Toluene | Room Temp. | 0.5 - 2 | 70-90+ | Rapid reaction, good yields for various ketones.[1][2] | Highly toxic, corrosive, and moisture-sensitive reagent.[3][4][5][6] Requires strictly anhydrous conditions. |
| Claisen Condensation | Esters | Alkoxides (e.g., NaOEt) | Corresponding alcohol, THF | Reflux | 1 - 12 | 60-85 | Well-established, uses readily available starting materials.[7][8] | Risk of self-condensation with two enolizable esters. Requires stoichiometric base.[7][9] |
| Meldrum's Acid Method | Carboxylic acids, Acyl chlorides | Pyridine, DMAP, DCC | Dichloromethane, Benzene | 0 - Reflux | 2 - 24 | 80-95+ | High yields, versatile for various carboxylic acids, milder conditions.[10][11] | Multi-step process (acylation then alcoholysis).[11][12] |
| Acylation of Enolates | Acyl chlorides, Anhydrides, Weinreb amides | Strong bases (e.g., LDA, LiHMDS) | THF, Diethyl ether | -78 to Room Temp. | 1 - 6 | 75-95 | High regioselectivity with pre-formed enolates, good for complex substrates.[13][14] | Requires cryogenic temperatures for kinetic control, strong bases needed.[9] |
| Transesterification | Beta-keto esters | Acids, Bases, Enzymes (e.g., Lipase) | Toluene, Solvent-free | 60 - 110 | 2 - 24 | 85-97+ | Mild conditions, high chemoselectivity, environmentally benign options (enzymes).[15][16][17] | Can be slow, equilibrium process may require removal of byproduct.[16][18] |
| Diketene Chemistry | Diketene, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Sodium acetate, Lewis acids | Tetrahydrofuran | Reflux | 1 - 5 | 90-100 | High yields, mild conditions with dioxinone derivative.[18][19] | Diketene is toxic and lachrymatory.[18] |
Experimental Protocols
Synthesis of Ethyl 2-oxocyclohexanecarboxylate using Ethyl Chloroformate
This protocol is adapted from the literature describing the acylation of ketones with ethyl chloroformate.[1][2]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)
-
Ethyl chloroformate (1.2 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene and cool to 0 °C.
-
Add cyclohexanone to the cooled solvent.
-
Slowly add the LiHMDS solution dropwise to the reaction mixture while maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to ensure complete enolate formation.
-
Add ethyl chloroformate dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired beta-keto ester.
Claisen Condensation: Synthesis of Ethyl Acetoacetate
This is a classic example of the Claisen condensation.[7][8]
Materials:
-
Ethyl acetate (2.0 equiv)
-
Sodium ethoxide (1.0 equiv)
-
Anhydrous ethanol
-
Dilute acetic acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add sodium ethoxide to anhydrous ethanol.
-
Add ethyl acetate to the stirred solution.
-
Heat the mixture to reflux for 2-3 hours. A precipitate of the sodium salt of ethyl acetoacetate should form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture by the slow addition of dilute acetic acid.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the crude ethyl acetoacetate by fractional distillation.
Synthesis of a Beta-Keto Ester using Meldrum's Acid
This method provides a versatile route from carboxylic acids.[10][11]
Materials:
-
Carboxylic acid (e.g., Phenylacetic acid) (1.0 equiv)
-
Meldrum's acid (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane
-
Anhydrous methanol
Procedure: Step 1: Acylation of Meldrum's Acid
-
Dissolve the carboxylic acid, Meldrum's acid, and DMAP in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the solid with cold dichloromethane.
-
The filtrate containing the acyl Meldrum's acid can be used directly in the next step.
Step 2: Alcoholysis to the Beta-Keto Ester
-
To the filtrate from the previous step, add anhydrous methanol.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude beta-keto ester by vacuum distillation or column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key mechanistic steps for the synthesis of beta-keto esters using ethyl chloroformate and two common alternative methods.
Caption: Mechanism of Beta-Keto Ester Synthesis using Ethyl Chloroformate.
Caption: Mechanism of the Claisen Condensation.
Caption: Synthetic Pathway using Meldrum's Acid.
Conclusion
While ethyl chloroformate provides a rapid and high-yielding route to beta-keto esters, its significant toxicity and hazardous nature are major drawbacks. The alternatives presented in this guide offer a range of safer and often more versatile methodologies. The Claisen condensation is a classic and cost-effective method, particularly for large-scale synthesis. The Meldrum's acid protocol offers high yields and broad substrate scope from readily available carboxylic acids. Acylation of pre-formed enolates provides excellent control and is suitable for complex molecules. Finally, transesterification , especially enzymatic methods, represents a green and highly selective approach. The optimal choice of reagent and method will depend on the specific requirements of the synthesis, including the nature of the substrate, desired scale, and safety considerations. Researchers are encouraged to carefully evaluate these factors to select the most appropriate and sustainable route for their beta-keto ester synthesis.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 16. DSpace [cora.ucc.ie]
- 17. scispace.com [scispace.com]
- 18. allstudyjournal.com [allstudyjournal.com]
- 19. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
A Comparative Guide to the Structural Analysis of 3-Oxo-Dihydrobenzofuran Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of 3-oxo-dihydrobenzofuran derivatives is paramount for understanding their structure-activity relationships and for rational drug design. This guide provides a comprehensive comparison of the principal analytical techniques employed for the structural elucidation of this important class of heterocyclic compounds: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We present a detailed examination of the experimental data derived from these methods, offering a clear perspective on their respective strengths and limitations in defining molecular architecture.
The 3-oxo-dihydrobenzofuran scaffold is a privileged motif in a multitude of biologically active natural products and synthetic compounds. The precise arrangement of atoms and functional groups within this core structure dictates its interaction with biological targets. Therefore, a thorough structural characterization is a critical step in the development of novel therapeutic agents. While X-ray crystallography provides a definitive solid-state structure, spectroscopic techniques such as NMR and MS offer invaluable insights into the molecule's structure in solution and its elemental composition and fragmentation patterns.
At a Glance: Comparing Analytical Techniques
To facilitate a direct comparison, the following table summarizes the key structural insights that can be obtained from each technique for a hypothetical substituted 3-oxo-dihydrobenzofuran derivative.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Structure | Provides a precise 3D model of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. | Determines the connectivity of atoms and the relative stereochemistry in solution. Conformational information can be inferred from coupling constants and NOE data. | Provides the accurate mass of the molecule and its fragments, confirming the elemental composition. |
| Conformation | Reveals the preferred conformation adopted by the molecule in the crystal lattice. | Provides information about the conformational dynamics and the average conformation in solution. | Does not directly provide conformational information. |
| Stereochemistry | Unambiguously determines the absolute stereochemistry (if a suitable heavy atom is present or through anomalous dispersion). | Determines the relative stereochemistry of chiral centers. | Can sometimes distinguish between stereoisomers based on fragmentation patterns, but not a primary method for this purpose. |
| Intermolecular Interactions | Details the packing of molecules in the crystal, revealing hydrogen bonds and other non-covalent interactions. | Can detect intermolecular interactions in solution, such as hydrogen bonding with the solvent. | Not applicable. |
In-Depth Analysis: A Hypothetical Case Study
Let us consider a hypothetical substituted 3-oxo-dihydrobenzofuran derivative to illustrate the comparative data obtained from X-ray crystallography and NMR spectroscopy.
X-ray Crystallography Data
The following table presents typical crystallographic data that would be obtained for a 3-oxo-dihydrobenzofuran derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 9.871(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 985.4(4) |
| Z | 4 |
| R-factor | 0.045 |
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Degree (°) |
| C1-O1 | 1.375(3) | O1-C1-C2 | 109.8(2) |
| C1-C7a | 1.392(3) | C1-C2-C3 | 104.5(2) |
| C2-O2 | 1.458(3) | C2-C3-O3 | 128.1(2) |
| C3=O3 | 1.211(3) | C3-C2-O2 | 110.2(2) |
NMR Spectroscopy Data
For the same hypothetical molecule, a combination of 1D and 2D NMR experiments in a suitable deuterated solvent (e.g., CDCl₃) would yield the following characteristic data.
| Nucleus | Chemical Shift (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations | Key NOESY Correlations |
| H-2 | 4.85 | dd | 8.2, 4.5 | C3, C3a, C7a | H-7, H-substituent on C2 |
| H-4 | 7.21 | d | 8.0 | C5, C6, C7a | H-5 |
| H-5 | 6.95 | t | 7.8 | C4, C6, C7 | H-4, H-6 |
| H-6 | 7.32 | t | 8.1 | C4, C5, C7a | H-5, H-7 |
| H-7 | 6.90 | d | 8.2 | C5, C7a, C2 | H-6, H-2 |
| ¹³C-2 | 78.5 | ||||
| ¹³C-3 | 195.2 | ||||
| ¹³C-3a | 125.8 | ||||
| ¹³C-4 | 122.3 | ||||
| ¹³C-5 | 129.1 | ||||
| ¹³C-6 | 124.5 | ||||
| ¹³C-7 | 118.9 | ||||
| ¹³C-7a | 160.4 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the key experiments.
Single-Crystal X-ray Crystallography
-
Crystallization: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the 3-oxo-dihydrobenzofuran derivative in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents). Vapor diffusion and slow cooling techniques can also be employed.[1]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate 3D structure.[2]
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:
-
1D NMR: ¹H and ¹³C{¹H} spectra to identify the chemical environments of the protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the molecule's conformation and stereochemistry in solution.[4]
-
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The resulting spectra are then analyzed to assign all proton and carbon signals and to extract structural information from coupling constants and NOE correlations.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. A full-scan mass spectrum is acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information.[5][6]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to confirm the elemental composition and to propose fragmentation pathways that are consistent with the proposed structure.
Visualizing the Workflow
The logical flow of experiments for the complete structural elucidation of a 3-oxo-dihydrobenzofuran derivative can be visualized as follows:
References
A Comparative Guide to Catalysts for Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and natural product synthesis, driving continuous innovation in its synthetic methodologies. The choice of catalyst is paramount in achieving efficient, selective, and sustainable access to these valuable compounds. This guide provides an objective comparison of prominent catalytic systems for dihydrobenzofuran synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 2,3-dihydrobenzofurans. The data presented is compiled from recent literature and aims to provide a comparative overview of yield, selectivity, and general reaction conditions. It is important to note that direct comparisons can be challenging due to the variability in substrates and optimized conditions reported in different studies.
| Catalyst System | Catalyst Example | Typical Substrates | Product Scope | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Reaction Conditions | Strengths | Limitations |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | o-Allylphenols, o-iodophenols, dienes | Substituted 2,3-dihydrobenzofurans | 35-99%[1][2] | 5:1 to >20:1[3] | 73-97%[1] | 25-110 °C, 1-24 h | Broad substrate scope, high yields, excellent stereocontrol.[1] | Catalyst can be expensive, potential for metal contamination. |
| Copper-Catalyzed | CuCl, Cu(OTf)₂, CuBr | Aryl pinacol boronic esters, quinone esters, styrenes | Chiral dihydrobenzofuran-3-ols, 2-aryl-2,3-dihydrobenzofurans | 16-96%[4] | up to 98:2[5] | 86-99%[4] | 25-60 °C, 12-24 h | Inexpensive, earth-abundant metal, good for asymmetric synthesis.[4] | Can require specific ligands for high enantioselectivity. |
| Gold-Catalyzed | [Au₂(μ-dppm)₂Cl₂], NHC-Au | o-Allylphenols, 1,3-enynes, phenols | Functionalized 2,3-dihydrobenzofurans | up to 96%[6] | - | - | Mild conditions, photochemically-mediated options.[6] | Unique reactivity for specific transformations.[7][8][9] | High cost of gold catalysts. |
| Rhodium-Catalyzed | [Cp*RhCl₂]₂ | N-Phenoxy amides, propargylic monofluoroalkynes | α-Quaternary carbon containing 2,3-dihydrobenzofurans | 35-85%[1] | >91:9[1] | up to 98.5:1.5 er[1] | 25-100 °C, 12-24 h | High efficiency in C-H activation/[3+2] annulation.[1][10] | Catalyst cost and sensitivity. |
| Metal-Free (Organocatalyzed) | Chiral Phosphoric Acids, Aminocatalysts | p-Quinone methides, α-aryl diazoacetates | Enantioselective synthesis of 2,3-dihydrobenzofurans | 68-97%[11] | >99:1[11] | 63:37-95:5 er[11] | Room temperature | Avoids metal contamination, environmentally benign.[5][11][12] | Substrate scope can be limited compared to transition metals. |
| Metal-Free (Photocatalyzed) | Visible Light, Blue LED | Diazo compounds, p-quinones | 2,3-Disubstituted dihydrobenzofurans | - | - | - | Room temperature | Green and sustainable approach.[5][11] | Can require specific photosensitizers. |
Experimental Protocols
Below are generalized experimental protocols for key catalytic systems. These are intended as a starting point, and specific conditions should be optimized for each substrate.
Palladium-Catalyzed Synthesis from o-Allylphenols
This procedure describes a general method for the palladium-catalyzed intramolecular carboalkoxylation of o-allylphenols.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Ligand (e.g., CPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Aryl triflate (1.0 equiv.)
-
o-Allylphenol derivative (1.2 equiv.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂, the ligand, and K₃PO₄.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the aryl triflate, the o-allylphenol derivative, and the anhydrous solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Copper-Catalyzed Asymmetric Synthesis
This protocol outlines a general procedure for the enantioselective synthesis of dihydrobenzofuran-3-ols using a copper catalyst and a chiral ligand.[4]
Materials:
-
Copper(I) chloride (CuCl, 5 mol%)
-
Chiral ligand (e.g., (S,S)-QuinoxP*, 5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Aryl pinacolboronic ester derivative (1.0 equiv.)
-
Anhydrous solvent (e.g., THF/H₂O mixture)
Procedure:
-
In a glovebox, a mixture of CuCl and the chiral ligand in the solvent is stirred at room temperature for 30 minutes.
-
The aryl pinacolboronic ester derivative and the base are added to the reaction vessel.
-
The vessel is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 12 h).
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the chiral dihydrobenzofuran-3-ol.
Gold-Catalyzed Cyclization of o-Allylphenols
This procedure details a photochemical gold-mediated atom transfer radical addition for the synthesis of functionalized dihydrobenzofurans.[6]
Materials:
-
Gold catalyst (e.g., [Au₂(μ-dppm)₂Cl₂], 1 mol%)
-
o-Allylphenol derivative (1.0 equiv.)
-
Haloalkane (e.g., CBr₄, 1.5 equiv.)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction tube, the o-allylphenol derivative and the gold catalyst are dissolved in the anhydrous solvent.
-
The haloalkane is added to the solution.
-
The reaction mixture is irradiated with a specific wavelength light source (e.g., 365 nm LED) at room temperature for the designated time (e.g., 24 h).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Metal-Free Organocatalyzed Synthesis
This protocol provides a general method for the enantioselective synthesis of 2,3-dihydrobenzofurans using a chiral phosphoric acid catalyst.[11]
Materials:
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%)
-
p-Quinone methide derivative (1.0 equiv.)
-
α-Aryl diazoacetate (1.2 equiv.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of the p-quinone methide derivative in the anhydrous solvent, add the chiral phosphoric acid catalyst.
-
A solution of the α-aryl diazoacetate in the same solvent is added dropwise to the mixture at the desired temperature (e.g., 0 °C).
-
The reaction is stirred at this temperature until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is directly loaded onto a silica gel column for purification.
Visualizing Methodologies
The following diagrams illustrate key aspects of catalyst-driven dihydrobenzofuran synthesis, providing a visual summary of workflows and logical relationships.
Caption: General experimental workflow for dihydrobenzofuran synthesis.
Caption: Logical relationships of catalyst types and their key advantages.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 2. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthetic Advantage: Harnessing o-Quinone Methide Intermediates for Complex Molecule Construction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and elegance in constructing complex molecular architectures is paramount. Among the reactive intermediates available to chemists, ortho-quinone methides (o-QMs) have emerged as exceptionally versatile and powerful synthons.[1][2] These transient species, characterized by a cyclohexadiene core with an exocyclic methylene and a carbonyl group in the ortho position, offer a unique combination of reactivity and selectivity that enables the rapid assembly of intricate molecular frameworks, particularly those found in bioactive natural products.[2][3] This guide provides a comparative overview of the advantages of utilizing o-QM intermediates, supported by experimental data and detailed protocols, to inform synthetic strategy and accelerate drug discovery efforts.
The o-Quinone Methide Edge: A Paradigm of Reactive Versatility
The utility of o-QMs stems from their inherent reactivity, driven by the release of strain upon re-aromatization.[4] This high reactivity, however, is not indiscriminate. The polarized nature of the o-QM system allows for predictable and controlled reactions with a wide range of nucleophiles and dienophiles.[4][5] The primary advantages of employing o-QMs in synthesis include:
-
Biomimetic Synthesis: Many natural product biosynthetic pathways are proposed to proceed through o-QM intermediates.[3] By mimicking these pathways, chemists can devise more efficient and often stereoselective syntheses of complex natural products.
-
Mild Reaction Conditions: Modern methods allow for the generation of o-QMs under remarkably mild conditions, including photochemical, enzymatic, and visible-light-induced protocols, which are compatible with sensitive functional groups.[1][6]
-
Versatility in Bond Formation: o-QMs are susceptible to a diverse array of transformations, most notably [4+2] cycloadditions (hetero-Diels-Alder reactions) and 1,4-conjugate additions (Michael additions), enabling the formation of both C-C and C-X (X = O, N, S) bonds.[1][5]
-
Access to Privileged Scaffolds: The reactions of o-QMs provide direct access to important heterocyclic scaffolds such as chromans, dihydrocoumarins, and other benzopyran derivatives, which are prevalent in biologically active molecules.[5][7]
-
Atom Economy: Many reactions involving in situ generated o-QMs are cascade or tandem processes, which improve overall efficiency and reduce waste by minimizing intermediate purification steps.[6]
Performance Benchmarks: o-Quinone Methides in Action
The following tables summarize quantitative data for key synthetic transformations employing o-QM intermediates, showcasing their efficiency and selectivity.
Table 1: Hetero-Diels-Alder Reactions of o-Quinone Methides for Chroman Synthesis
| Entry | o-QM Precursor | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | o-Hydroxybenzyl alcohol | Ethyl vinyl ether | Biocatalyst (CitB), 45 °C | 2-Ethoxy-chroman | 64 | - | [1] |
| 2 | o-Boc-salicylaldehyde | Dihydropyran | MeMgBr, THF, -78 °C to rt | Tricyclic chroman | 66 | >20:1 | [5] |
| 3 | o-Boc-salicylaldehyde | Furan | MeMgBr, THF, -78 °C to rt | Tricyclic chroman | 76 | - | [5] |
| 4 | o-Alkylarenol | Ethyl vinyl ether | 4CzIPN, TBPB, K₃PO₄, blue LEDs, rt | 2-Ethoxy-chroman derivative | 64 | - | [6] |
| 5 | o-Alkylarenol | Styrene | 4CzIPN, TBPB, K₃PO₄, blue LEDs, rt | 2-Phenyl-chroman derivative | 91 | - | [6] |
Table 2: Michael Additions to o-Quinone Methides
| Entry | o-QM Precursor | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Silylated o-hydroxybenzyl ether | Ketone enolate | Anhydrous fluoride, THF, rt | β-(2-Hydroxyphenyl)-carbonyl | 94 | [8] |
| 2 | Silylated o-hydroxybenzyl ether | Ester enolate | Anhydrous fluoride, THF, rt | β-(2-Hydroxyphenyl)-ester | 85 | [8] |
| 3 | o-Hydroxybenzyl alcohol | Thiophenol | Biocatalyst (CitB), rt | o-Alkyl-phenol derivative | 88 | [1] |
| 4 | o-Hydroxybenzyl alcohol | Indole | Biocatalyst (CitB), rt | o-Alkyl-phenol derivative | 75 | [1] |
Experimental Corner: Protocols for Key Transformations
Detailed methodologies for the generation and trapping of o-QM intermediates are crucial for successful implementation. Below are representative protocols for the hetero-Diels-Alder reaction and a Michael addition.
Protocol 1: Visible-Light-Induced [4+2] Cycloaddition for Chroman Synthesis
This protocol is adapted from the work of Yue, Hong, Lei, and coworkers.[6]
Materials:
-
ortho-Alkylarenol (1.0 equiv)
-
Olefin (e.g., ethyl vinyl ether, 2.0 equiv)
-
4CzIPN (photocatalyst, 1 mol%)
-
tert-Butyl peroxybenzoate (TBPB, 2.0 equiv)
-
K₃PO₄ (base, 2.0 equiv)
-
1,2-Dichloroethane (DCE, 0.1 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-alkylarenol, 4CzIPN, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add DCE, the olefin, and TBPB via syringe.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp (465 nm).
-
Irradiate the reaction mixture at room temperature with stirring for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chroman derivative.
Protocol 2: In Situ Generation and Michael Addition of o-Quinone Methides
This protocol is based on the work of Chain and coworkers.[8]
Materials:
-
Silyl-protected ortho-hydroxybenzyl ether (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Anhydrous tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve the silyl-protected ortho-hydroxybenzyl ether and the silyl enol ether in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the β-(2-hydroxyphenyl)-carbonyl compound.
Visualizing the Chemistry: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental reaction pathways of o-QM intermediates and a typical experimental workflow.
Conclusion
The use of ortho-quinone methide intermediates represents a powerful and increasingly accessible strategy in modern organic synthesis. Their inherent reactivity, coupled with the development of mild generation methods, allows for the efficient and often stereoselective construction of complex molecular scaffolds relevant to the pharmaceutical and agrochemical industries. While challenges related to their transient nature remain, the continued development of catalytic and chemoenzymatic methods promises to further expand the synthetic utility of these remarkable intermediates. For researchers aiming to streamline synthetic routes to complex phenols and benzopyrans, the o-QM approach offers a compelling alternative to traditional, often lengthy, synthetic sequences.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. o-Quinone methides in natural product synthesis: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Substituted Benzofuran-2-Carboxylic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted benzofuran-2-carboxylic acid derivatives, focusing on their anticancer properties. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents. Special attention is given to a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives that have demonstrated significant cytotoxic activities against a panel of human cancer cell lines and inhibitory effects on the NF-κB signaling pathway.[1]
Comparative Analysis of Anticancer Activity
The anticancer potential of a series of substituted benzofuran-2-carboxamide and 2,3-dihydrobenzofuran-2-carboxamide derivatives was evaluated against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate).[1] The cytotoxic activity, measured by the sulforhodamine B (SRB) assay, is presented in terms of GI₅₀ values (the concentration required to inhibit cell growth by 50%).
A selection of these compounds, highlighting key structure-activity relationships, is detailed below.
Table 1: Cytotoxic Activity (GI₅₀, µM) of Selected Benzofuran-2-Carboxamide Derivatives
| Compound ID | R | ACHN | HCT15 | MM231 | NUGC-3 | NCI-H23 | PC-3 |
| 1a | H | >50 | >50 | >50 | >50 | >50 | >50 |
| 1d | 4-F | 2.74 | 2.37 | 2.20 | 2.48 | 5.86 | 2.68 |
| 1g | 4-Cl | 2.84 | 2.51 | 2.33 | 2.61 | 6.01 | 2.79 |
| 1j | 4-Br | 2.91 | 2.58 | 2.41 | 2.69 | 6.15 | 2.87 |
| 1m | 4-OH | 3.12 | 2.79 | 2.61 | 2.88 | 6.43 | 3.01 |
| 1p | 4-OCH₃ | 3.54 | 3.12 | 2.98 | 3.24 | 6.98 | 3.45 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(12), 2545-9.[1]
The substitution pattern on the N-phenyl ring significantly influences the anticancer activity. Generally, the presence of electron-withdrawing groups, such as halogens at the para-position of the N-phenyl ring, resulted in potent cytotoxic effects.[1]
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of inflammatory responses and is implicated in cancer development and progression. Several of the synthesized benzofuran derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.
Table 2: NF-κB Inhibitory Activity of Selected Benzofuran-2-Carboxamide Derivatives
| Compound ID | R | NF-κB Inhibition (%) at 10 µM |
| 1d | 4-F | 65.2 |
| 1g | 4-Cl | 68.4 |
| 1j | 4-Br | 70.1 |
| 1m | 4-OH | 85.3 |
| 1p | 4-OCH₃ | 55.8 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(12), 2545-9.[1]
Notably, the derivative with a 4-hydroxy substitution on the N-phenyl ring (1m ) exhibited the most potent NF-κB inhibitory activity.[1] This suggests a potential dual mechanism of action for these compounds, involving both direct cytotoxicity and modulation of key cancer-related signaling pathways.
Physicochemical and Characterization Data
A selection of compounds and their available physicochemical and spectral data are presented below to aid in their identification and further development.
Table 3: Physicochemical and 1H NMR Data for Selected Derivatives
| Compound ID | R | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| 1d | 4-F | 85 | 198-200 | 10.51 (s, 1H), 7.85-7.75 (m, 3H), 7.68 (d, J = 8.4 Hz, 1H), 7.51 (s, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.35 (t, J = 7.5 Hz, 1H), 7.21 (t, J = 8.9 Hz, 2H) |
| 1g | 4-Cl | 88 | 210-212 | 10.55 (s, 1H), 7.83 (d, J = 8.7 Hz, 2H), 7.78 (d, J = 7.8 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 7.52 (s, 1H), 7.48-7.42 (m, 3H) |
| 1m | 4-OH | 75 | 235-237 | 10.21 (s, 1H), 9.35 (s, 1H), 7.77 (d, J = 7.8 Hz, 1H), 7.67 (d, J = 8.4 Hz, 1H), 7.50-7.42 (m, 3H), 7.34 (t, J = 7.5 Hz, 1H), 6.75 (d, J = 8.7 Hz, 2H) |
Data compiled from various sources, including Bioorganic & Medicinal Chemistry Letters, 2015, 25(12), 2545-9.[1]
Experimental Protocols
General Synthesis of Substituted Benzofuran-2-Carboxamides
The synthesis of the target N-(substituted)phenylbenzofuran-2-carboxamides generally involves a two-step process:
-
Synthesis of Benzofuran-2-carboxylic Acid: This can be achieved through various methods, a common one being the reaction of a substituted salicylaldehyde with an α-haloacetate followed by cyclization.[2]
-
Amide Coupling: The resulting benzofuran-2-carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like tetrahydrofuran (THF).[3]
Anticancer Activity Screening: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of the compounds is determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell proliferation based on the ability of the SRB dye to bind to cellular proteins.[4][5][6][7]
Protocol Outline:
-
Cell Plating: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
SRB Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 540 nm. The GI₅₀ values are then calculated from the dose-response curves.
NF-κB Luciferase Reporter Assay
The inhibitory effect on NF-κB activation is measured using a luciferase reporter gene assay.[8][9][10][11][12]
Protocol Outline:
-
Cell Transfection: Cells (e.g., HEK293T) are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with the test compounds, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate.
-
Luminescence Measurement: The light produced from the enzymatic reaction is measured using a luminometer. The reduction in luminescence in the presence of the compound indicates inhibition of NF-κB activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuran derivatives.
Caption: Workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.
References
- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of Benzofuran Derivatives as Potent Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer efficacy of various benzofuran derivatives, supported by experimental data. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a multitude of derivatives exhibiting a wide range of pharmacological activities, including promising anticancer properties. [1][2] This guide synthesizes recent findings, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to aid in the evaluation and future development of benzofuran-based cancer therapies.
Data Presentation: Comparative Efficacy of Benzofuran Derivatives
The anticancer potential of benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the cytotoxic activity, primarily represented by IC50 values (the concentration of a drug that inhibits a biological process by 50%), of various derivatives from recent studies. Lower IC50 values indicate higher potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Halogenated Benzofurans | Compound with bromine on the methyl group at position 3 | K562 (chronic leukemia) | 5 | - | - | [1] |
| HL60 (acute leukemia) | 0.1 | - | - | [1] | ||
| 2-Benzoylbenzofurans | Compound 11e | MCF-7 (breast cancer) | Potent (exact value not specified) | Tamoxifen, Raloxifene | - | [3] |
| Benzofuran Hybrids | Compound 12 | SiHa (cervical cancer) | 1.10 | Combretastatin (CA-4) | 1.76 | [3] |
| HeLa (cervical cancer) | 1.06 | Combretastatin (CA-4) | 1.86 | [3] | ||
| Compound 13b | MCF-7 (breast cancer) | 1.875 | Cisplatin | 2.184 | [4] | |
| C-6 (nerve cells) | 1.980 | Cisplatin | 2.258 | [4] | ||
| Compound 13g | MCF-7 (breast cancer) | 1.287 | Cisplatin | 2.184 | [4] | |
| C-6 (nerve cells) | 1.622 | Cisplatin | 2.258 | [4] | ||
| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 (breast cancer) | 3.01 | - | - | [5] |
| HCT-116 (colon carcinoma) | 5.20 | - | - | [5] | ||
| HT-29 (colon cancer) | 9.13 | - | - | [5] | ||
| Benzofuran-Thiazole Hybrids | Compound 32a | HePG2, HeLa, MCF-7, PC3 | 4.0 - 8.99 | Doxorubicin | 4.17 - 8.87 | [3][4] |
| Benzofuran-based Carboxylic Acids | Compound 44b | MDA-MB-231 (breast cancer) | 2.52 | Doxorubicin | 2.36 | [3] |
| Benzofuran-Triazole Hybrids | Compound 50g | HCT-116 (colon carcinoma) | 0.87 | - | - | [3] |
| HeLa (cervical cancer) | 0.73 | - | - | [3] | ||
| HepG2 (liver carcinoma) | 5.74 | - | - | [3] | ||
| A549 (lung cancer) | 0.57 | - | - | [3] | ||
| Benzofuran-Chalcone Hybrids | Compounds 33 and 34 | A-375, MCF-7, A-549, HT-29, H-460 | Evaluated (specific IC50 values not provided in abstract) | - | - | [4] |
| 2-Substituted Benzofurans | Compound 3f | HEPG2 (liver carcinoma) | 12.4 µg/mL | 5-Fluorouracil | More potent | [6] |
| 3-Acyl-5-hydroxybenzofurans | Compound 48 | MCF-7 (breast cancer) | 43.08 | - | - | [7] |
Experimental Protocols
The evaluation of the anticancer efficacy of benzofuran derivatives predominantly relies on in vitro cell-based assays. A standard protocol for assessing cytotoxicity is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzofuran derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in phosphate-buffered saline) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours. Subsequently, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
General Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents, such as benzofuran derivatives, typically follows a structured workflow.
Caption: A generalized workflow for the discovery and evaluation of novel anticancer compounds.
Apoptosis Induction Pathway
Many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways targeted by benzofurans.
Cell Cycle Arrest
Some benzofuran derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. For instance, compound 44b has been observed to arrest MDA-MB-231 breast cancer cells at the G2/M phase.[3]
Caption: Diagram illustrating cell cycle arrest at the G2/M checkpoint induced by certain benzofurans.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Spectroscopic Validation of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic routes for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the validation of its synthesis using comprehensive spectroscopic methods. This document details the established Dieckmann condensation route and explores alternative synthetic strategies, offering a comparative perspective on yield, reaction conditions, and scalability. All experimental data is supported by detailed protocols and spectroscopic evidence.
Introduction
This compound, also known as ethyl 3-oxocoumaran-2-carboxylate, is a valuable building block in medicinal chemistry. Its bicyclic structure, featuring a lactone and a β-keto ester moiety, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. Accurate synthesis and rigorous characterization of this intermediate are paramount to ensure the purity and quality of downstream products in drug discovery and development. This guide compares the primary synthetic pathway with potential alternatives and provides the necessary spectroscopic data for its unambiguous identification.
Primary Synthetic Route: Dieckmann Condensation
The most established and direct method for the synthesis of this compound is the intramolecular Dieckmann condensation of a suitable diester precursor, typically diethyl 2-carboxyphenoxyacetate. This reaction is a powerful tool for the formation of five- and six-membered rings.
Reaction Scheme:
Figure 1: Dieckmann Condensation for the synthesis of the target compound.
Experimental Protocol: Dieckmann Condensation
Materials:
-
Diethyl 2-carboxyphenoxyacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Diethyl 2-carboxyphenoxyacetate (1.0 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension under a nitrogen atmosphere at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is acidified to pH 2-3 with 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Alternative Synthetic Routes
While Dieckmann condensation is the most direct approach, other methods for constructing the dihydrobenzofuran scaffold can be considered as alternatives. These often involve more steps but may be advantageous depending on the availability of starting materials.
-
Reduction of a Benzofuran Precursor: This two-step approach involves the synthesis of Ethyl 3-ethoxycarbonylbenzofuran followed by its reduction.
-
Step 1: Synthesis of Ethyl 3-ethoxycarbonylbenzofuran: A one-pot procedure from salicylaldehyde and ethyl diazoacetate.
-
Step 2: Reduction: The resulting benzofuran can be reduced to the corresponding 2,3-dihydrobenzofuran derivative using reagents like magnesium turnings in methanol.
-
-
Cyclization of o-Halophenols: Palladium-catalyzed intramolecular Heck coupling of a 3-(2-bromophenoxy)acrylic acid ethyl ester can yield the benzofuran ring system, which would then require further modification.
Spectroscopic Validation
The identity and purity of the synthesized this compound must be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected and experimentally observed data.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.3 | Quartet | ~7.1 |
| H-2 | ~4.9 | Singlet | - |
| Aromatic-H | 7.0 - 7.8 | Multiplet | - |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~62 |
| C-2 | ~60 |
| Aromatic C | 112 - 128 |
| Aromatic C-O | ~158 |
| C=O (ester) | ~165 |
| C-3 (keto) | ~195 |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Method | Key Peaks/Values |
| IR (cm⁻¹) | ~1760 (Lactone C=O), ~1740 (Ester C=O), ~1680 (Keto C=O), ~1600 (C=C aromatic) |
| Mass Spec (m/z) | Expected [M]⁺: 220.06 |
Experimental Protocols for Spectroscopy
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film or as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Workflow and Pathway Diagrams
Synthetic and Analytical Workflow:
Figure 2: Overall workflow for the synthesis and validation of the target compound.
Logical Relationship of Spectroscopic Validation:
Figure 3: Logical flow of the spectroscopic validation process.
Conclusion
The Dieckmann condensation remains the most efficient and reliable method for the synthesis of this compound. The provided experimental protocol, coupled with the comprehensive spectroscopic data, offers a robust framework for the preparation and validation of this important synthetic intermediate. Alternative routes, while often more complex, provide flexibility in starting material selection. The rigorous application of the described spectroscopic methods is essential to ensure the structural integrity and purity of the final product, a critical step in the advancement of drug discovery and development programs.
Safety Operating Guide
Proper Disposal of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate: A Comprehensive Guide
For Immediate Release
Shanghai, China – December 24, 2025 – Researchers and laboratory professionals handling Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical compound, reinforcing our commitment to laboratory safety and responsible chemical management.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the safety and disposal guidelines outlined in the Safety Data Sheet (SDS) is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to avoid contact with skin and eyes.[1][2]
In the event of a spill, the area should be cleared of personnel. The spilled material should be collected using spark-proof tools and placed into a suitable, closed container for disposal.[1] All sources of ignition should be removed from the vicinity.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or a regulated chemical incinerator.[1][2]
-
Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled and sealed container suitable for hazardous waste.
-
Chemical Treatment (Optional): In some cases, dissolving or mixing the material with a combustible solvent may be a preparatory step before incineration.[2] This should only be carried out by trained personnel following established laboratory protocols and in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Incineration: The collected waste must be transported to a licensed facility for controlled incineration. The incineration process should be equipped with a flue gas scrubber to neutralize harmful combustion products.[1]
-
Contaminated Packaging: Any packaging that has come into contact with the chemical should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed packaging can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations. Combustible packaging materials may also be incinerated.[1]
Under no circumstances should this compound or its containers be disposed of down the drain or in general waste streams.
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
